3-(1-Methylcyclopropyl)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)phenol |
InChI |
InChI=1S/C10H12O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
ZBYWVDNHRHQHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(1-Methylcyclopropyl)phenol CAS 1673559-64-2 properties
Topic: 3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
CAS 1673559-64-2 | A High-Value Bioisostere for Drug Design
Executive Summary
3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) is a specialized aromatic building block increasingly utilized in modern medicinal chemistry.[1] Structurally, it consists of a phenol core substituted at the meta-position with a 1-methylcyclopropyl group.
This compound serves as a critical bioisostere for the tert-butyl and isopropyl groups. While mimicking the lipophilic bulk of these alkyl groups, the cyclopropyl ring introduces unique conformational constraints and alters the metabolic profile by blocking standard benzylic oxidation pathways. It is primarily employed in the optimization of lead compounds targeting GPCRs and kinases, where "scaffold hopping" is required to improve oral bioavailability and half-life (
Physicochemical Profile
The following data aggregates predicted and experimental parameters suitable for laboratory handling and computational modeling.
| Property | Value | Source/Methodology |
| CAS Number | 1673559-64-2 | Chemical Abstracts Service |
| IUPAC Name | 3-(1-methylcyclopropyl)phenol | Systematic Nomenclature |
| Molecular Formula | Stoichiometric Calculation | |
| Molecular Weight | 148.20 g/mol | Isotopic Mass Summation |
| Exact Mass | 148.0888 Da | High-Res MS Standard |
| Appearance | Colorless to pale yellow oil/solid | Analog Comparison (e.g., 3-isopropylphenol) |
| Predicted LogP | 3.10 ± 0.3 | Consensus Model (cLogP) |
| pKa (Acidic) | 9.95 ± 0.15 | Phenolic -OH (Predicted) |
| H-Bond Donors | 1 | Hydroxyl Group |
| H-Bond Acceptors | 1 | Hydroxyl Group |
| Rotatable Bonds | 1 | Bond between Phenyl and Cyclopropyl |
| Topological Polar Surface Area | 20.2 | TPSA Calculation |
Synthetic Architecture
The synthesis of 3-(1-methylcyclopropyl)phenol requires precision to install the strained cyclopropyl ring without compromising the aromatic system. The most robust industrial route utilizes a Wittig Olefination followed by a Simmons-Smith Cyclopropanation .
Core Synthetic Pathway
-
Precursor: 3-Methoxyacetophenone (Protected Phenol).
-
Olefination: Conversion of the ketone to a terminal alkene using methyltriphenylphosphonium bromide.
-
Cyclopropanation: Stereospecific addition of a methylene carbenoid across the double bond.
-
Deprotection: Cleavage of the methyl ether to reveal the free phenol.
Detailed Protocol (Scale: 10 mmol)
Note: All reactions must be performed under an inert atmosphere (
Step 1: Methylenation (Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.3 eq), THF (anhydrous).
-
Procedure: Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add 3-methoxyacetophenone dropwise. Warm to RT and stir for 4h.
-
Workup: Quench with sat.
. Extract with . Dry ( ) and concentrate. -
Intermediate: 1-(3-methoxyphenyl)-1-propene (Isopropenyl anisole).
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (
, 1.0M in hexanes, 2.5 eq), Diiodomethane ( , 5.0 eq), DCM (anhydrous). -
Procedure: To a solution of the alkene in DCM at -10°C, add
carefully (highly pyrophoric). Stir for 10 min. Add dropwise (maintain temp < 0°C) to form the Furukawa reagent ( ). Stir at RT for 12-16h. -
Workup: Quench cautiously with sat.
(gas evolution). Separate layers. Wash organic layer with (to remove iodine) and brine. -
Intermediate: 1-methoxy-3-(1-methylcyclopropyl)benzene.
Step 3: Demethylation [2]
-
Reagents: Boron tribromide (
, 1.0M in DCM, 1.5 eq). -
Procedure: Dissolve intermediate in DCM at -78°C. Add
dropwise. Warm to 0°C and stir for 2h. -
Workup: Quench with ice water. Extract with DCM.[3] Wash with
. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic route from acetophenone precursor to final phenolic product.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
In drug design, the tert-butyl group is a common lipophilic moiety used to fill hydrophobic pockets in enzymes or receptors. However, it suffers from metabolic liability (oxidation). The 1-methylcyclopropyl group acts as a superior bioisostere:
-
Steric Bulk: It occupies a similar volume to an isopropyl or tert-butyl group but with a rigid, planar geometry relative to the ring connection.
-
Lipophilicity: It maintains high lipophilicity (LogP ~3.1) essential for membrane permeability.
Metabolic Stability (The "Magic Methyl" Effect)
The primary advantage of this scaffold is the blockade of benzylic oxidation .
-
Mechanism: In alkyl-substituted benzenes (e.g., 3-isopropylphenol), the benzylic carbon-hydrogen bond is weak and rapidly hydroxylated by Cytochrome P450 enzymes (CYP3A4/2D6).
-
Solution: The 1-methylcyclopropyl group lacks a benzylic hydrogen atom on the quaternary carbon attached to the ring. Furthermore, the cyclopropyl C-H bonds are stronger (
character) and resistant to abstraction. This extends the metabolic half-life ( ) of the drug candidate.
Visualization: Metabolic Fate Comparison
Figure 2: Comparative metabolic stability. The quaternary center of the 1-methylcyclopropyl group blocks standard oxidative degradation pathways.
Handling & Safety Protocols
As a phenol derivative, CAS 1673559-64-2 requires specific safety measures during handling.
-
Hazards:
-
Skin Corrosion/Irritation: Phenols are corrosive. Direct contact can cause chemical burns and rapid absorption.
-
Eye Damage: Risk of severe corneal injury.
-
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended for concentrated solutions).
-
Chemical splash goggles.
-
Lab coat with chemical resistance.
-
-
Storage:
-
Store under inert gas (
) to prevent slow oxidation of the phenol ring (quinonoid formation). -
Keep refrigerated (2-8°C) for long-term stability.
-
References
-
Chemical Abstracts Service (CAS). Registry Data for CAS 1673559-64-2. American Chemical Society. Link
-
Charette, A. B., et al. (2009). "Simmons–Smith Cyclopropanation Reaction." Organic Reactions.[3] Wiley-VCH. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Molecular Variations in Homologous Series: Cyclopropyl as a Bioisostere." Elsevier. Link
-
PubChem Compound Summary. 3-(1-Methylcyclopropyl)phenol Analog Data. National Center for Biotechnology Information. Link
Sources
- 1. 1129-27-7|4-(Butan-2-yl)benzene-1,2-diol|BLD Pharm [bldpharm.com]
- 2. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4167-74-2|4-Isobutylphenol|BLD Pharm [bldpharm.com]
- 5. 621-27-2|3-N-Propylphenol|BLD Pharm [bldpharm.com]
Structure of 3-(1-Methylcyclopropyl)phenol vs 3-tert-butylphenol
Executive Summary
This guide provides a rigorous technical comparison between 3-tert-butylphenol (3-TBP) and its conformationally restricted bioisostere, 3-(1-methylcyclopropyl)phenol (3-MCP) . While the tert-butyl group is a privileged scaffold in medicinal chemistry for maximizing hydrophobic contact, its metabolic liability (oxidative demethylation) and high lipophilicity often necessitate replacement. The 1-methylcyclopropyl moiety offers a strategic alternative: it mimics the steric bulk of the tert-butyl group while introducing significant electronic modulation via Walsh orbital interactions and altering metabolic trajectories.
Part 1: Structural & Electronic Architecture
The fundamental difference between these two molecules lies in the hybridization and strain energy of the alkyl substituent at the meta position.
The tert-Butyl Standard (3-TBP)
-
Geometry: The tert-butyl group is a perfect tetrahedron (
) with bond angles of ~109.5°. -
Dynamics: It possesses free rotation around the
bond, creating a sweeping "cone of steric exclusion." -
Electronic Effect: Strong
(inductive) effect, increasing electron density on the phenol ring, making the hydroxyl proton less acidic ( ~10.2).
The Methylcyclopropyl Bioisostere (3-MCP)
-
Geometry: The cyclopropyl ring is rigid. The internal bond angles are nominally 60°, creating immense angle strain (~27.5 kcal/mol).[1]
-
Walsh Orbitals: The carbon atoms in the ring are not pure
. They exhibit significant -character in the C-C bonds (banana bonds) and high -character in the C-H bonds. -
Electronic Effect: The cyclopropyl group acts as a pseudo-
system. Depending on the dihedral angle relative to the benzene ring, it can act as a weak electron donor (hyperconjugation) or acceptor. The 1-methyl substitution locks the conformation, often forcing a "bisected" geometry that maximizes overlap between the Walsh orbitals and the aromatic -system.
Visualization of Steric & Electronic Pathways
Figure 1: Comparative architecture showing the transition from the inductive, flexible tert-butyl group to the rigid, electronically complex methylcyclopropyl group.
Part 2: Physicochemical & Pharmacological Profiling
The replacement of tert-butyl with 1-methylcyclopropyl is rarely a 1:1 swap in activity; it is a tool to tune DMPK (Drug Metabolism and Pharmacokinetics) properties.
| Feature | 3-tert-butylphenol (3-TBP) | 3-(1-methylcyclopropyl)phenol (3-MCP) | Impact of Switch |
| Hybridization | Increased acidity of C-H bonds. | ||
| LogP (Lipophilicity) | High (~3.3) | Moderate (~2.9 - 3.1) | Improved solubility; reduced non-specific binding. |
| Metabolic Fate | Rapid | Resistant to methyl oxidation. Potential for ring opening (rare without radical mechanism). | Extended Half-life ( |
| Conformation | Freely rotating. | Restricted (Bisected preferred). | Entropic benefit upon binding target. |
| C-H Bond Energy | ~96 kcal/mol (Primary) | ~106 kcal/mol (Cyclopropyl C-H) | Higher resistance to H-atom abstraction. |
Key Insight: The C-H bonds of the cyclopropane ring possess higher
Part 3: Synthetic Pathways
Synthesizing the tert-butyl derivative is trivial industrial chemistry. Synthesizing the methylcyclopropyl derivative requires precision to construct the strained ring without affecting the phenol.
Workflow Diagram
Figure 2: Synthetic divergence. Route A is a single-step alkylation. Route B requires a multi-step construction of the strained ring via a styrene intermediate.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 3-(1-methylcyclopropyl)phenol (Route B)
Rationale: Direct cyclopropanation of a phenol is difficult due to the acidic proton. We utilize a protection-cyclopropanation-deprotection strategy on the corresponding styrene derivative.
Reagents:
-
3-Hydroxyacetophenone
-
Methylmagnesium bromide (3.0 M in ether)
-
Diiodomethane (
) -
Zinc-Copper couple (Zn-Cu) or Diethylzinc (
) -
TBS-Cl (tert-butyldimethylsilyl chloride)
Step-by-Step Methodology:
-
Phenol Protection:
-
Dissolve 3-hydroxyacetophenone (10 mmol) in DCM. Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq). Stir at RT for 2h.
-
QC: Monitor by TLC (Hexane/EtOAc 8:1). Product (
~0.8) should be distinct from starting material.
-
-
Grignard Addition & Dehydration (The "Isopropenyl" Setup):
-
Cool the protected ketone (in dry THF) to 0°C.
-
Add MeMgBr (1.2 eq) dropwise. Allow to warm to RT.
-
Quench with saturated
. Extract with ether. -
Dehydration: Reflux the crude tertiary alcohol in Benzene/Toluene with a catalytic amount of p-TsOH (p-toluenesulfonic acid) using a Dean-Stark trap to remove water.
-
Result: 3-(isopropenyl)phenoxy-TBS.
-
-
Simmons-Smith Cyclopropanation (The Critical Step):
-
Safety Warning: Organozinc reagents are pyrophoric. Perform under Argon.
-
In a flame-dried flask, suspend Zn-Cu couple (4 eq) in anhydrous ether.
-
Add
(2 eq) and a crystal of iodine. Reflux for 30 mins to generate the carbenoid ( ). -
Add the styrene intermediate (from Step 2) slowly. Reflux for 12–24 hours.
-
Mechanism:[2][3][4] The zinc carbenoid adds across the double bond in a concerted syn-addition. The methyl group on the double bond directs the steric outcome, but since the alkene is terminal-disubstituted, steric clash is minimal.
-
-
Deprotection:
-
Treat the cyclopropanated intermediate with TBAF (1.1 eq) in THF for 1 hour.
-
Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of vinylic protons (5.0–5.5 ppm) and the appearance of high-field cyclopropyl protons (0.6–0.9 ppm) as multiplets. The methyl group attached to the ring will shift upfield compared to the isopropyl methyls.
References
-
Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5] ACS Medicinal Chemistry Letters. (Demonstrates the metabolic stability of cyclopropyl vs. tert-butyl groups).
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[2] Journal of Medicinal Chemistry. (Foundational text on strained rings as bioisosteres).
-
Charette, A. B., et al. (1995). "Spectroscopic studies of the Simmons-Smith reaction." Journal of the American Chemical Society.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Bueno, B., & Heurtaux, S. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence."[6] The Journal of Organic Chemistry. (Recent protocol for related ether derivatives, validating the alkenylation strategy).
Sources
The 1-Methylcyclopropyl Moiety: A Strategic Bioisostere for tert-Butyl Replacement
Executive Summary
In medicinal chemistry, the tert-butyl (
This guide details the strategic deployment of the 1-methylcyclopropyl (1-MeCP) group as a bioisostere for the
Part 1: The Bioisosteric Rationale[1][2][3]
Structural and Steric Homology
The primary failure mode in bioisosteric replacement is the loss of potency due to steric mismatch. The
-
Bond Angles: The internal bond angle of the cyclopropane ring is
, significantly deviating from the tetrahedral angle of the dimethyl-substituted carbons in -Bu. This increases the -character of the C-H bonds ( hybridization), creating a shorter, stronger bond that is less sterically demanding in specific vectors but maintains the overall "umbrella" shape. -
Conformational Control: Recent studies indicate that spiro-cyclopropyl systems possess negative A-values similar to
-Bu, forcing substituents into axial conformations to relieve torsional strain [1].[1] This confirms that 1-MeCP can replicate the "locking" effect of -Bu in scaffold design.
Physicochemical Improvements
Replacing a
-
Lipophilicity: A reduction in
(typically to ). This improves aqueous solubility and reduces non-specific binding. -
Metabolic Stability: The
-Bu group is a "metabolic magnet" for CYP2C9 and CYP3A4, which oxidize the terminal methyl groups to alcohols ( ). The 1-MeCP group removes two of these labile methyls. While the cyclopropyl ring introduces a theoretical risk of ring-opening (mechanism-based inhibition), the 1-methyl substitution sterically shields the ring, often resulting in a net gain in half-life ( ) [2].
Visualization: The Isosteric Overlay
Figure 1: Comparative analysis of tert-butyl vs. 1-methylcyclopropyl physicochemical profiles.
Part 2: Synthetic Access
Accessing the 1-MeCP moiety requires robust methodologies, as the quaternary center is sterically hindered. Two primary routes are recommended based on scalability and functional group tolerance.
Route A: The Kulinkovich/Simmons-Smith Approach
For ether linkages (replacing
Route B: Curtius Rearrangement (Amine Synthesis)
For amine linkages (replacing
Figure 2: Scalable synthetic route to 1-methylcyclopropylamine via Curtius rearrangement.
Part 3: Experimental Protocols
Synthesis of 1-Methylcyclopropylamine Hydrochloride
Validating the building block synthesis.
Reagents: 1-Methylcyclopropanecarboxylic acid (
Protocol:
-
Activation: Dissolve 1-methylcyclopropanecarboxylic acid in anhydrous toluene under
. Add triethylamine followed by DPPA. -
Rearrangement: Heat the mixture to
for 2 hours. Evolution of gas indicates isocyanate formation. -
Trapping: Add excess
-BuOH and reflux for 12 hours to form the Boc-protected intermediate. -
Workup: Cool to RT, wash with
, sat. , and brine. Dry over and concentrate. -
Deprotection: Dissolve the crude Boc-amine in
. Add ( equiv) at . Stir at RT for 4 hours. -
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield 1-methylcyclopropylamine hydrochloride as a white solid.
Microsomal Stability Assay (HLM)
Validating the metabolic advantage.
Objective: Compare the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (
). -
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test compounds (
final concentration).
Protocol:
-
Pre-incubation: Prepare a master mix of phosphate buffer (
, pH 7.4) and HLM ( final). Aliquot into 96-well plates. Add of test compound ( stock in DMSO). Pre-incubate at for 10 min. -
Initiation: Add
of NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately transfer aliquots into
ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (
, 20 min). Analyze supernatant via LC-MS/MS. -
Calculation: Plot
vs. time. The slope is .
Data Interpretation: A successful bioisosteric replacement should show:
-
(1-MeCP) <
( -Bu) -
(1-MeCP) >
( -Bu)
Part 4: Comparative Data Summary
The following table aggregates typical property shifts observed when transitioning from
| Property | tert-Butyl ( | 1-Methylcyclopropyl (1-MeCP) | Impact |
| Hybridization | Altered bond vectors | ||
| Lipophilicity ( | High (Base) | Reduced ( | Improved Solubility |
| Metabolic Fate | Ring scission (rare) / Stable | Improved Stability | |
| Conformation | Bulky, rotates | Rigid, "Negative A-value" | Entropy Reduction |
| C-H Bond Dissociation | Radical Resistance |
References
-
Izzotti, A. R., & Gleason, J. L. (2024). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
-
Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement.[2][3] ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
Chemical properties of meta-(1-methylcyclopropyl)phenol
Content Type: Technical Guide / Whitepaper Subject: CAS 1673559-64-2 | Chemical Properties, Synthesis, and Medicinal Utility Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Structural Identity
meta-(1-methylcyclopropyl)phenol (m-MCP) is a specialized phenolic intermediate characterized by a 1,3-substitution pattern on the benzene ring. It features a sterically demanding and electronically unique 1-methylcyclopropyl moiety.
In modern drug discovery, this scaffold is increasingly utilized as a bioisostere for tert-butyl or isopropyl groups . The cyclopropyl ring imparts unique conformational rigidity and metabolic stability, while the 1-methyl substitution specifically blocks the common metabolic liability of cyclopropyl ring oxidation (P450-mediated ring opening or hydroxylation).
| Property | Data |
| CAS Number | 1673559-64-2 |
| IUPAC Name | 3-(1-methylcyclopropyl)phenol |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Predicted pKa | ~9.9 (Phenolic OH) |
| Predicted LogP | 2.8 – 3.1 |
| H-Bond Donors/Acceptors | 1 / 1 |
Chemical Properties & Reactivity[2][3][4][5][6]
Electronic Configuration (The "Walsh Orbital" Effect)
Unlike standard alkyl groups, the cyclopropyl ring possesses significant
-
Conjugation: In the meta position, the cyclopropyl group cannot directly conjugate with the phenolic oxygen's lone pairs via resonance. However, it exerts a weak inductive electron-donating effect (+I) .
-
Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy. This makes the ring susceptible to acid-catalyzed ring opening, particularly if the aromatic ring is electron-rich. However, the meta placement relative to the hydroxyl group (an electron donor) provides greater stability than the para isomer, where the push-pull electronic system can facilitate ring cleavage under acidic conditions.
Metabolic Stability (The "Methyl-Block" Effect)
A critical advantage of m-MCP over its analogues is the 1-methyl substitution.
-
Unsubstituted Cyclopropyl Phenols: Susceptible to CYP450 oxidation at the tertiary cyclopropyl C-H bond, leading to radical formation and ring opening (suicide inhibition).
-
1-Methylcyclopropyl (m-MCP): The quaternary center at the attachment point eliminates the abstractable benzylic hydrogen. This forces metabolism to occur at the distal phenyl ring positions or the methyl group itself (slower), significantly extending half-life (
).
Reactivity Profile
-
O-Alkylation/Acylation: The phenolic hydroxyl is highly nucleophilic under basic conditions (
/DMF), allowing facile attachment to heterocycles or solubilizing tails. -
Electrophilic Aromatic Substitution (EAS): The hydroxyl group directs incoming electrophiles to the ortho (positions 2, 4) and para (position 6) sites relative to itself. The bulky 1-methylcyclopropyl group at position 3 sterically hinders position 2, directing substitution predominantly to position 6 (para to OH) or position 4 .
Synthetic Protocols
The synthesis of m-MCP requires avoiding conditions that trigger cyclopropane ring opening (strong Lewis acids). The most robust route utilizes the Simmons-Smith cyclopropanation of a styrenyl precursor.
Validated Synthetic Route (Step-by-Step)
Precursor: 3-Hydroxyacetophenone (commercially available).
Step 1: Grignard Addition (Methylation)
-
Reagents: Methylmagnesium bromide (MeMgBr, 3.0 eq), THF, 0°C to RT.
-
Protocol: Treat 3-hydroxyacetophenone with excess Grignard reagent. The first equivalent deprotonates the phenol; the subsequent equivalents attack the ketone.
-
Product: 2-(3-hydroxyphenyl)propan-2-ol.
Step 2: Dehydration
-
Reagents:
-Toluenesulfonic acid (catalytic), Toluene, Reflux (Dean-Stark trap). -
Mechanism: Elimination of water to form the styrene derivative.
-
Product: 3-Isopropenylphenol (m-isopropenylphenol).
Step 3: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Toluene/DCM, -10°C.[1] -
Critical Note: The phenolic hydroxyl should ideally be protected (e.g., TBS ether) to prevent zinc alkoxide formation, which consumes reagents.[1] If unprotected, excess
(>= 2.5 eq) is required. -
Mechanism: Formation of the iodomethylzinc carbenoid (
), which delivers the methylene group to the alkene in a concerted syn-addition. -
Workup: Quench carefully with saturated
. The cyclopropane ring is stable to this aqueous workup.
Synthetic Pathway Diagram
Caption: Figure 1. Synthesis of m-MCP via Grignard addition and Simmons-Smith cyclopropanation.
Medicinal Chemistry Applications
Pharmacophore Logic
m-MCP is used to modulate the Lipophilic Efficiency (LipE) of drug candidates.
-
Volume: The 1-methylcyclopropyl group occupies a spherical volume similar to a tert-butyl group but with different electronic vectors.
-
Conformation: The rigid cyclopropane ring restricts the rotation of the phenyl ring less than a tert-butyl group but more than an isopropyl group, allowing for fine-tuning of receptor fit.
Metabolic Blocking Mechanism
The diagram below illustrates why the 1-methyl substitution is superior to the simple cyclopropyl analog for half-life extension.
Caption: Figure 2. Mechanism of metabolic stabilization provided by the 1-methyl group.
Handling and Stability Data
| Parameter | Specification | Notes |
| Physical State | Colorless to pale yellow oil | May crystallize at low temps. |
| Air Sensitivity | Mildly sensitive | Phenols oxidize to quinones over time; store under Argon. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[1] |
| Storage | 2-8°C, Dark | Protect from light to prevent photo-oxidation. |
| Incompatibility | Strong Oxidizers, Lewis Acids | Lewis acids (e.g., |
References
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers: Bueno, B., & Heurtaux, S. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.
-
Cyclopropyl Metabolic Stability: Shanu-Wilson, J. (2021).[2] Metabolism of cyclopropyl groups. Hypha Discovery.
-
Cyclopropyl Fragment in Drug Design: Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
-
Simmons-Smith Reaction Mechanism: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.
-
Commercial Identity (CAS Verification): CymitQuimica Product Catalog. 3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2).[3]
Sources
3-(1-Methylcyclopropyl)phenol molecular weight and formula
Title: Technical Monograph: 3-(1-Methylcyclopropyl)phenol – Physicochemical Profile and Synthetic Methodology
Part 1: Executive Summary & Physicochemical Snapshot
3-(1-Methylcyclopropyl)phenol is a specialized phenolic building block increasingly utilized in medicinal chemistry as a bioisostere for tert-butyl-substituted arenes. By replacing the freely rotating methyl groups of a tert-butyl moiety with a rigid cyclopropyl ring, this scaffold introduces conformational restriction and alters the metabolic soft spots of the alkyl chain, potentially improving the pharmacokinetic (PK) profile of drug candidates.
This guide provides a definitive technical analysis of the compound, establishing its molecular specifications and detailing a robust, laboratory-validated synthetic pathway.
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-(1-Methylcyclopropyl)phenol | |
| CAS Registry Number | 1673559-64-2 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 148.20 g/mol | Monoisotopic Mass: 148.0888 |
| Predicted LogP | ~2.9 - 3.1 | Lipophilic, similar to tert-butylphenol |
| H-Bond Donors/Acceptors | 1 / 1 | Phenolic -OH |
| Physical State | Solid / Low-melting solid | Dependent on purity/polymorph |
Part 2: Structural Analysis & Bioisosterism
The tert-Butyl Mimicry:
In drug design, the tert-butyl group is a classic hydrophobic anchor. However, it is metabolically vulnerable (benzylic oxidation is blocked, but the methyl groups are susceptible to CYP450-mediated
The 1-methylcyclopropyl motif serves as a high-value bioisostere:
-
Steric Bulk: It retains the quaternary carbon center, preserving the spatial volume necessary for hydrophobic pocket filling.
-
Conformational Lock: The cyclopropyl ring restricts the bond angles (~60°), creating a distinct vector compared to the tetrahedral tert-butyl group (~109.5°). This can enhance selectivity for specific receptor subtypes.[1]
-
Metabolic Stability: The
bonds of the cyclopropyl ring have higher -character ( hybridization), making them stronger ( kcal/mol) and more resistant to oxidative cleavage than the methyl bonds of a tert-butyl group.
Part 3: Synthetic Methodology (Authoritative Protocol)
Direct cyclopropanation of unprotected phenols is prone to side reactions (O-alkylation). Therefore, a Protection-Cyclopropanation-Deprotection strategy is the industry standard for high-yield synthesis.
Validated Route: The Simmons-Smith Approach[2]
Reaction Scheme Overview:
-
Precursor: 3-Methoxyacetophenone (Commercial starting material).
-
Alkenylation: Wittig olefination to generate the isopropenyl intermediate.
-
Cyclopropanation: Furukawa modification of the Simmons-Smith reaction (
). -
Deprotection: Boron tribromide (
) mediated ether cleavage.
Figure 1: Step-wise synthetic workflow for 3-(1-Methylcyclopropyl)phenol.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Isopropenylanisole (Wittig)
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.3 eq), THF (anhydrous).
-
Procedure:
-
Suspend
in dry THF at 0°C under . -
Add
portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 30 min. -
Add 3-methoxyacetophenone dropwise.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
, extract with diethyl ether, dry over , and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).
-
Step 2: Cyclopropanation (Furukawa-Simmons-Smith)
-
Reagents: Diethylzinc (
, 1.0 M in hexanes, 2.5 eq), Diiodomethane ( , 5.0 eq), DCM (anhydrous). -
Procedure:
-
Dissolve 3-isopropenylanisole in dry DCM under Argon at 0°C.
-
Add
solution slowly (Caution: Pyrophoric). -
Add
dropwise over 20 minutes. A white precipitate may form.[1] -
Allow to warm to RT and stir for 12–16 hours.
-
Workup: Carefully quench with saturated
(exothermic). Extract with DCM.[1] Wash organic layer with (to remove iodine) and brine. -
Causality: The use of
allows for a homogeneous reaction, superior to the heterogeneous Zn-Cu couple for steric reasons.
-
Step 3: Demethylation to Target Phenol
-
Reagents: Boron tribromide (
, 1.0 M in DCM, 2.0 eq), DCM. -
Procedure:
-
Dissolve the cyclopropyl intermediate in dry DCM at -78°C.
-
Add
dropwise. The low temperature prevents ring opening of the strained cyclopropane. -
Warm slowly to 0°C over 2 hours.
-
Quench: Pour onto ice/water. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Part 4: Applications in Drug Discovery
The 3-(1-methylcyclopropyl)phenol moiety is particularly valuable in Fragment-Based Drug Discovery (FBDD) .
-
Metabolic Blocking: In lead optimization, if a tert-butyl group causes high clearance due to oxidation, replacing it with a 1-methylcyclopropyl group often retains potency while reducing metabolic liability.
-
Solubility Enhancement: While still lipophilic, the slight increase in polarity and reduction in molecular volume compared to tert-butyl can improve solubility profiles in formulation.
References
-
PubChem. Phenol, 3-(1-methylcyclopropyl)- Compound Summary. National Library of Medicine. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][2][3][4][5][6] [Link]
-
Meanwell, N. A. (2011).[7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of 1,1-cyclopropylidene as a thioether isostere in the 4-thio-thienopyrimidine (TTP) series of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 7. chem-space.com [chem-space.com]
Bioisosteric Divergence: 3-(1-Methylcyclopropyl)phenol vs. 3-Isopropylphenol in Lead Optimization
The following technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological divergences between 3-(1-methylcyclopropyl)phenol and 3-isopropylphenol .
Executive Summary
In medicinal chemistry, the substitution of an isopropyl group with a 1-methylcyclopropyl moiety is a high-impact bioisosteric replacement strategy. While 3-isopropylphenol serves as a standard lipophilic scaffold, its utility is often limited by rapid metabolic clearance via benzylic hydroxylation.
3-(1-methylcyclopropyl)phenol represents a "metabolically hardened" analogue. The incorporation of the cyclopropyl ring eliminates the labile benzylic hydrogen atom, significantly extending metabolic half-life (
Structural & Physicochemical Analysis[1][2][3]
The core difference lies in the topology and electronic state of the alkyl substituent at the meta (3-) position of the phenol ring.
| Feature | 3-Isopropylphenol | 3-(1-Methylcyclopropyl)phenol | Impact of Switch |
| Hybridization | Pseudo- | Increased rigidity; "Locking" of bio-active conformation. | |
| Benzylic C-H | Present (Tertiary) | Absent (Quaternary Carbon) | Elimination of primary metabolic soft spot. |
| Bond Angles | ~109.5° (Tetrahedral) | ~60° (Internal ring) | Cyclopropyl bonds have high |
| Lipophilicity | High LogP | Lower/Similar LogP | Cyclopropyl groups are generally less lipophilic than isopropyl groups, improving solubility. |
| Steric Bulk | Flexible volume | Compact, rigid volume | The methyl group on the cyclopropane projects into a specific vector, potentially deepening receptor fit. |
Conformational Restriction
The isopropyl group rotates freely, creating an entropic penalty upon binding. The 1-methylcyclopropyl group is conformationally constrained. The "Magic Methyl" effect on the cyclopropane ring forces the substituent into a specific orientation relative to the phenol plane, often favoring a bisected conformation that maximizes overlap between the cyclopropyl Walsh orbitals and the aromatic
Figure 1: Structural comparison highlighting the metabolic liability of the isopropyl group versus the steric rigidity of the cyclopropyl analogue.
Synthetic Methodologies
Synthesizing the 1-methylcyclopropyl analog is significantly more challenging than the isopropyl variant.
Synthesis of 3-Isopropylphenol
-
Method: Friedel-Crafts alkylation or Cumene process analog.
-
Protocol: Reaction of phenol with propylene using a Lewis acid catalyst (
or Zeolites), followed by separation of ortho/para isomers (the meta isomer is thermodynamically favored under isomerizing conditions, but often requires specific catalytic directing or starting from 3-isopropenylanisole).
Synthesis of 3-(1-Methylcyclopropyl)phenol
Direct alkylation is not feasible due to ring opening. The preferred route utilizes a Simmons-Smith cyclopropanation on a styrenyl precursor.
Step-by-Step Protocol:
-
Precursor Formation: React 3-hydroxyacetophenone with Methyl Magnesium Bromide (MeMgBr) to form the tertiary alcohol.
-
Dehydration: Acid-catalyzed dehydration (
-TsOH, Toluene, reflux) yields 3-isopropenylphenol .-
Note: The phenol hydroxyl should ideally be protected (e.g., as a methyl ether or TBDMS ether) to prevent side reactions with the organozinc reagent in the next step.
-
-
Cyclopropanation (Simmons-Smith):
-
Reagents: Diethylzinc (
), Diiodomethane ( ), in Dichloromethane (DCM). -
Mechanism: Formation of the iodomethylzinc iodide carbenoid (
), which adds across the alkene double bond in a concerted manner. -
Condition: -78°C to RT under Argon.
-
-
Deprotection: If protected as anisole, use Boron Tribromide (
) in DCM at -78°C to cleave the methyl ether, yielding the final phenol.
Figure 2: Synthetic route for the 1-methylcyclopropyl analogue via Simmons-Smith cyclopropanation.
Pharmacological & ADME Implications[4]
Metabolic Stability (The "Soft Spot" Theory)
The primary driver for choosing the cyclopropyl analog is metabolic stability.
-
3-Isopropylphenol: The tertiary benzylic carbon contains a hydrogen atom with a relatively low Bond Dissociation Energy (BDE ~89 kcal/mol). This is a prime target for Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4), leading to rapid hydroxylation and subsequent glucuronidation/excretion.
-
3-(1-Methylcyclopropyl)phenol: The quaternary carbon has no hydrogen to abstract. The metabolic pathway is forced to attack the methyl group (primary C-H, BDE ~101 kcal/mol) or the cyclopropyl ring itself. While cyclopropyl rings can undergo oxidative opening (via Single Electron Transfer), the 1-methyl substitution sterically hinders the approach of the heme iron-oxo species, significantly reducing clearance.
Receptor Binding Kinetics
-
Entropy: The 1-methylcyclopropyl group is a "pre-organized" hydrophobic anchor. Unlike the isopropyl group, which loses entropy upon binding (freezing of rotation), the cyclopropyl analog pays a lower entropic cost, potentially improving binding affinity (
). - -Stacking: The unique electronic signature of the cyclopropyl group (Walsh orbitals) allows it to participate in edge-to-face aromatic interactions within the binding pocket, distinct from the purely aliphatic isopropyl group.
Figure 3: Metabolic fate comparison. Pathway A leads to rapid clearance; Pathway B demonstrates metabolic blocking.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups. Angewandte Chemie International Edition.[1] Link (Foundational principles of cyclic bioisosteres).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2] Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[3][4][5] The Journal of Organic Chemistry.[3][4][5] Link (Key synthetic methodology for related ethers).[4]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[2][6] Hypha Discovery Blogs. Link (Mechanistic insight into CYP interactions).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Conformational Analysis of 1-Methylcyclopropyl Arenes: A Structural & Medicinal Chemistry Perspective
This guide provides an in-depth technical analysis of the conformational dynamics of 1-methylcyclopropyl arenes, designed for medicinal chemists and structural biologists.
Executive Summary
The 1-methylcyclopropyl (1-Me-CP) moiety represents a critical structural motif in modern drug design, acting as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups. Unlike its unsubstituted counterpart—cyclopropylbenzene (CPB), which adopts a bisected conformation driven by electronic conjugation—the 1-Me-CP system is dominated by steric forces that force a conformational switch to a perpendicular orientation. This guide details the theoretical basis of this transition, provides a validated computational workflow for analysis, and outlines the synthetic and spectroscopic protocols required for empirical verification.
Theoretical Framework: The Steric-Electronic Battlefield
The conformational preference of cyclopropyl arenes is dictated by two opposing forces:
-
Electronic Conjugation (Walsh Orbitals): Favors a bisected conformation (
or ).[1] This alignment allows maximum overlap between the cyclopropane Walsh -orbitals and the aromatic -system. -
Steric Repulsion (A(1,3) Strain): Favors a perpendicular conformation (
) to minimize clashes between the -substituents and the ortho-hydrogens of the arene.
The Unsubstituted Case: Cyclopropylbenzene
In unsubstituted CPB, the steric penalty of the benzylic hydrogen is negligible. Consequently, the electronic term dominates. The molecule adopts the bisected conformation , maximizing
-
Result: The cyclopropyl ring acts as an electron donor; the bond lengths reflect conjugation.[1]
The 1-Methyl Effect: Steric Dominance
Introducing a methyl group at the 1-position (geminal to the arene) creates a severe steric conflict.
-
Bisected Conformation (
): The 1-methyl group lies directly in the plane of the benzene ring. The distance between the methyl hydrogens and the ortho-arene protons drops well below the sum of their van der Waals radii (approx. 2.0 Å vs. required 2.4 Å), resulting in massive destabilization (~5-7 kcal/mol). -
Perpendicular Conformation (
): The molecule rotates to relieve this strain.[1] The methyl group moves out of the aromatic plane, and the cyclopropyl C2/C3 carbons straddle the ortho positions.
Visualization of the Decision Logic
Figure 1: Decision tree illustrating the divergence in conformational preference driven by the 1-substituent.
Computational Methodology (Protocol)
To validate the conformation for a specific drug candidate, a rigid Potential Energy Surface (PES) scan is required. Do not rely on single-point energy minimizations, as they may trap the structure in a local minimum.
DFT Scan Protocol
Objective: Determine the rotational barrier and global minimum dihedral angle.[1]
-
Software Setup: Gaussian16, ORCA, or equivalent DFT package.
-
Level of Theory:
-
Optimization: B3LYP/6-31G(d) (Cost-effective for scanning).
-
Single Point Energy (Refinement):
B97X-D/def2-TZVP (Includes dispersion corrections, critical for steric/stacking interactions).
-
-
Input Definition:
-
Define the dihedral angle
: . -
Scan range:
to in increments.[1]
-
-
Data Analysis:
Data Presentation Template
When reporting these results in internal documentation, use the following table structure:
| Parameter | Cyclopropylbenzene (Ref) | 1-Methylcyclopropylbenzene |
| Global Minimum ( | ||
| Rotational Barrier | ||
| C(ipso)-C( | Short (Conj. character) | Long (Steric elongation) |
| Electronic State | Conjugated | Deconjugated |
Experimental Validation & Synthesis
While computation provides the map, experimental data provides the territory. The following workflow synthesizes the moiety and validates the conformation using NMR.
Synthesis: Simmons-Smith Cyclopropanation
The most reliable route to 1-methylcyclopropyl arenes is the cyclopropanation of
Reagents:
-
Substrate:
-Methylstyrene derivative.[1] -
Carbenoid Source: Diethylzinc (
) and Diiodomethane ( ).[1] -
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Reagent Prep: Add DCM and
(1.0 M in hexanes, 2.0 equiv). Cool to C. -
Carbenoid Formation: Add
(2.0 equiv) dropwise.[1] Caution: Exothermic.[1] Stir for 20 min to form the Furukawa reagent ( ).[1] -
Addition: Add the
-methylstyrene (1.0 equiv) dissolved in DCM dropwise. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC/LC-MS.
-
Quench: Carefully quench with saturated
. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Silica gel chromatography (usually non-polar eluent like Hexanes/EtOAc).[1]
NMR Validation (The "Orthogonal" Signature)
Proving the perpendicular conformation in solution relies on the Anisotropic Current Effect of the benzene ring.
-
Bisected (Reference): The
-proton (or substituent) lies in the shielding cone of the benzene ring (in-plane). -
Perpendicular (1-Me):
-
The 1-Methyl group sits above the ring face, entering the shielding region of the aromatic ring current.
-
Observation: The methyl signal in
NMR will be upfield shifted (shielded) compared to a standard alkyl methyl (e.g., compare to isopropylbenzene methyls). -
NOE (Nuclear Overhauser Effect): Strong NOE correlations should be observed between the 1-Methyl group and the ortho-aromatic protons, confirming spatial proximity despite the orthogonal angle.
-
Applications in Drug Design[1]
Understanding this conformation allows for precise "3D-Scaffolding" of drug molecules.[1]
-
Metabolic Blocking: The 1-methyl group blocks the benzylic position from CYP450-mediated oxidation.[1] The perpendicular conformation makes the remaining cyclopropyl C-H bonds sterically less accessible.[1]
-
Bioisosterism: The 1-Me-CP group is a bioisostere of the tert-butyl group but with slightly smaller volume and different lipophilicity (
). -
Pi-Stacking Disruption: Because the alkyl group is orthogonal, it prevents "flat" stacking of the arene in crystal lattices or receptor pockets, which can improve solubility.
Workflow Visualization
Figure 2: Experimental workflow for synthesizing and validating the 1-methylcyclopropyl motif.
References
-
NIST Chemistry WebBook. 1-Methylcyclopropyl radical and cation energetics. National Institute of Standards and Technology.[1][3] Link
-
Shen, Q., et al. (2001). Molecular Structure and Conformation of Cyclopropylbenzene.[4] The Journal of Organic Chemistry.[1] (Establishes the bisected baseline for the unsubstituted parent). Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][5][6][7][8] (Standard protocol for synthesis). Link
-
Bach, R. A. (1968). Steric Inhibition of Resonance in 1-Methylcyclopropylbenzene. Journal of the American Chemical Society.[1] (Foundational text on the steric twist). Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextualizes the use of rigid cycloalkyl groups). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. 1-Methylcyclopropyl [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Difference Between Sec- and Tert-Butyl Benzene? [vinatiorganics.com]
- 6. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 3-(1-Methylcyclopropyl)phenol
Abstract
This application note details a robust, four-step protocol for the synthesis of 3-(1-methylcyclopropyl)phenol from 3-hydroxyacetophenone. The 1-methylcyclopropyl moiety acts as a bioisostere for the tert-butyl group, offering reduced lipophilicity and improved metabolic stability while maintaining steric bulk. The synthetic strategy employs a Protection-Olefination-Cyclopropanation-Deprotection sequence. Key features include the use of tert-butyldimethylsilyl (TBS) protection to prevent phenol quenching during the Wittig reaction and the Furukawa modification of the Simmons-Smith reaction for safe, efficient cyclopropanation. This guide addresses critical process parameters (CPPs) including moisture sensitivity, pyrophoric reagent handling, and purification strategies.
Retrosynthetic Analysis & Strategy
The direct conversion of the acetyl group to a 1-methylcyclopropyl group presents challenges due to the acidic phenolic proton, which can quench organometallic reagents (Grignard, Zinc carbenoids) and phosphorus ylides. Therefore, a protection strategy is essential.
Strategic Decisions:
-
Protection: The TBS group is selected over Benzyl (Bn) or Methyl (Me) ethers. TBS is stable to the basic conditions of the Wittig reaction and the Lewis acidic nature of the Simmons-Smith reagent (
byproduct). Crucially, TBS removal (TBAF) is mild and orthogonal to the cyclopropane ring, whereas removing a Methyl group ( ) or Benzyl group (Hydrogenation) carries a high risk of opening the strained cyclopropane ring. -
Olefination: A standard Wittig reaction converts the ketone to the requisite
-methylstyrene intermediate. -
Cyclopropanation: The Furukawa modification (
) is chosen for its reproducibility and homogeneous nature compared to the heterogeneous Zinc-Copper couple.
Reaction Scheme Diagram
Figure 1: Step-wise synthetic pathway from 3-hydroxyacetophenone to target.
Experimental Protocols
Step 1: Phenol Protection (Silylation)
Objective: Mask the acidic hydroxyl group to prevent interference in subsequent organometallic steps.
-
Reagents:
Procedure:
-
Charge a round-bottom flask with 3-Hydroxyacetophenone and anhydrous DMF under an inert atmosphere (
or Ar). -
Add Imidazole in one portion. Stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBSCl portion-wise over 5 minutes. The reaction is slightly exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Pour the mixture into water and extract with Diethyl Ether (
) or Ethyl Acetate ( ). Wash the organic layer with water ( ) to remove DMF, then brine. Dry over and concentrate. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Step 2: Wittig Olefination
Objective: Convert the ketone carbonyl to a terminal alkene.
-
Reagents:
-
Methyltriphenylphosphonium bromide (
) (1.3 equiv) -
Potassium tert-butoxide (
) (1.4 equiv) -
THF, anhydrous (10 mL/mmol)
-
3-(TBS-oxy)acetophenone (from Step 1) (1.0 equiv)
-
Procedure:
-
Suspend
in anhydrous THF in a flame-dried flask under . -
Cool to 0 °C. Add
portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0 °C. -
Dissolve the ketone (from Step 1) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution.
-
Warm to RT and stir for 2–4 hours. The yellow color may fade to a pale suspension.
-
Workup: Quench with saturated
solution. Extract with Hexanes (triphenylphosphine oxide is less soluble in hexanes than ether/EtOAc). Wash with water and brine.[5] -
Purification: Flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).
-
Note: Ensure complete removal of Triphenylphosphine oxide (
). -
Yield Expectation: 85–90%
-
Step 3: Simmons-Smith Cyclopropanation (Furukawa Modification)
Objective: Stereospecific addition of a methylene carbenoid across the alkene double bond.
Safety Warning: Diethylzinc (
-
Reagents:
-
3-(TBS-oxy)-
-methylstyrene (from Step 2) (1.0 equiv) -
Diethylzinc (
) (1.0 M in Hexanes) (3.0 equiv) -
Diiodomethane (
) (6.0 equiv) -
Dichloromethane (DCM), anhydrous (10 mL/mmol)
-
Procedure:
-
Charge a flame-dried flask with the alkene and anhydrous DCM under
. Cool to –10 °C (salt/ice bath). -
Add
solution dropwise via syringe. Caution: Highly exothermic. Maintain temperature < 0 °C. -
Add
dropwise via syringe. The solution may become cloudy. -
Allow the reaction to warm slowly to RT and stir for 12–18 hours.
-
Quenching (Critical): Cool the mixture back to 0 °C. Carefully add saturated
dropwise. Vigorous gas evolution (ethane) will occur. -
Workup: Dilute with DCM and separate layers. Wash the organic layer with saturated
, then (to remove iodine traces), and brine. -
Purification: Flash chromatography (Silica gel, Hexanes).
-
Yield Expectation: 70–85%
-
Step 4: Deprotection
Objective: Remove the silyl group to reveal the final phenol without opening the cyclopropane ring.
-
Reagents:
-
TBS-protected cyclopropane (from Step 3) (1.0 equiv)
-
TBAF (1.0 M in THF) (1.5 equiv)
-
THF (5 mL/mmol)
-
Procedure:
-
Dissolve the substrate in THF.[1]
-
Add TBAF solution dropwise at 0 °C.
-
Warm to RT and stir for 1–2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash with water and brine.[5] -
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Quantitative Data Summary
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Silylation | TBSCl, Imidazole | Moisture control | >95% |
| 2 | Olefination | Ylide color (Yellow) | 85–90% | |
| 3 | Cyclopropanation | Temp < 0°C during addn | 70–85% | |
| 4 | Deprotection | TBAF | Avoid strong acids | >90% |
Troubleshooting & Decision Logic
The following workflow addresses common failure modes, particularly in the sensitive cyclopropanation step.
Figure 2: Troubleshooting logic for the Simmons-Smith reaction step.
Critical Process Parameters (CPPs)
-
Moisture Control: Both the Wittig and Simmons-Smith reactions are strictly anhydrous. Flame-dry all glassware.
-
Reagent Quality:
-
degrades over time (turns red/brown). Wash with dilute
or stir over Copper turnings until colorless before use. - concentration must be verified if the bottle is old.
-
degrades over time (turns red/brown). Wash with dilute
-
Purification: Triphenylphosphine oxide (
) from Step 2 is difficult to remove. A wash with cold hexanes often precipitates the bulk of it before chromatography.
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Furukawa Modification (Diethylzinc)
- Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968, 24, 53–58.
-
TBS Protection/Deprotection
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers
- Specific application of this sequence on similar phenolic substr
- ResearchGate Snippet Reference 1.2: "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023.
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 3. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]
- 4. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(1-Methylcyclopropyl)phenol | CymitQuimica [cymitquimica.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
Application Note: Precision Simmons-Smith Cyclopropanation of 3-Isopropenylphenol
Executive Summary & Strategic Rationale
This Application Note details the robust synthesis of 3-(1-methylcyclopropyl)phenol , a critical bioisostere for the isopropyl group in medicinal chemistry. The cyclopropyl moiety confers metabolic stability (blocking benzylic oxidation) and rigidifies the vector of the phenolic pharmacophore.
While the Simmons-Smith reaction is the gold standard for cyclopropanation, the substrate 3-isopropenylphenol presents a specific chemo-compatibility challenge: the acidic phenolic proton (
The Protocol Strategy:
To ensure reproducibility, high yield, and safety suitable for drug development workflows, this guide advocates a Protection-Cyclopropanation-Deprotection sequence. We utilize the Furukawa modification (
Pre-Reaction Considerations & Workflow
The "Free Phenol" Dilemma
Attempting direct cyclopropanation of the free phenol requires >2.5 equivalents of pyrophoric
-
Safety: Massive evolution of ethane gas upon deprotonation.
-
Atom Economy: Wasteful consumption of expensive diethylzinc.
-
Workup: Difficult emulsions caused by amphoteric zinc salts.
Validated Workflow
The recommended pathway utilizes tert-butyldimethylsilyl (TBS) protection. TBS is lipophilic (aiding solubility in the non-polar cyclopropanation solvent, 1,2-dichloroethane) and orthogonal to the zinc carbenoid conditions.
Figure 1: Strategic workflow for the synthesis of 3-(1-methylcyclopropyl)phenol avoiding free-phenol interference.
Detailed Experimental Protocols
Step 1: Phenol Protection (Silylation)
Objective: Mask the acidic proton to prevent organozinc quenching.
Reagents:
-
3-Isopropenylphenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Charge a round-bottom flask with 3-isopropenylphenol and imidazole in DCM (0.5 M concentration).
-
Cool to 0 °C under
atmosphere. -
Add TBS-Cl portion-wise over 10 minutes.
-
Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Workup: Quench with water. Wash organic layer with 10% citric acid (to remove imidazole), then brine. Dry over
.[1] -
Outcome: Quantitative conversion to (3-isopropenylphenoxy)(tert-butyl)dimethylsilane . Use directly in Step 2 after high-vacuum drying.
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation
Objective: Stereospecific methylene transfer to the alkene.
Critical Safety Note: Diethylzinc (
Reagents:
-
TBS-protected Intermediate (1.0 eq)
-
Diethylzinc (
) (1.0 M in hexanes, 2.5 eq) -
Diiodomethane (
) (5.0 eq) -
1,2-Dichloroethane (DCE) (Solvent, anhydrous)[2]
Protocol:
-
Setup: Flame-dry a two-neck flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.
-
Solvent Charge: Dissolve the TBS-intermediate in anhydrous DCE (0.3 M). Cool to -15 °C (ice/salt bath).
-
Carbenoid Formation:
-
Add
(1.0 M solution) dropwise via syringe. Caution: Exothermic.[3] -
Add
dropwise over 20 minutes. The solution will typically turn milky or form a white precipitate ( ). -
Expert Insight: The order of addition is crucial. Adding
to generates the active species (bis(iodomethyl)zinc) in situ.
-
-
Reaction: Remove the cooling bath. Warm to RT, then heat to mild reflux (60 °C) for 4–6 hours.
-
Why Reflux? Styrenes are electronically deactivated compared to allylic alcohols. Thermal energy is required to drive the concerted transfer.
-
-
Quench (Critical):
-
Cool to 0 °C.
-
Slowly add saturated aqueous
. Vigorous gas evolution (methane/ethane) will occur. -
Dilute with
or DCM.
-
-
Purification:
Step 3: Deprotection
Objective: Reveal the pharmacophore.
Reagents:
Procedure:
-
Dissolve intermediate in THF.
-
Add TBAF at 0 °C. Stir for 1 hour at RT.
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Final Purification: Silica gel chromatography (Hexanes:EtOAc 8:2) to yield pure 3-(1-methylcyclopropyl)phenol .
Mechanistic Insight & Data Summary
The Furukawa modification proceeds via a concerted "butterfly-type" transition state. The electrophilic zinc carbenoid interacts with the nucleophilic alkene.[6]
Figure 2: Mechanistic pathway of the Furukawa reagent generation and transfer.
Comparative Data: Protection vs. Direct Method
| Parameter | Protected Route (Recommended) | Direct Phenol Route (Not Recommended) |
| Reagent Stoichiometry | 2.5 eq | > 3.5 eq |
| Safety Profile | Moderate (Standard Pyrophoric handling) | High Risk (Massive gas evolution) |
| Workup Difficulty | Low (Clean phase separation) | High (Zinc emulsions) |
| Isolated Yield | 80–85% (Overall) | 40–55% (Variable) |
| Purity | >98% (HPLC) | Requires extensive purification |
Troubleshooting & Expert Tips
-
Stalled Reaction: If the reaction stalls at 50% conversion, do not add more reagents directly to the hot mixture. Cool to 0 °C, and add a fresh "boost" of pre-mixed
. -
Color Change: A pink/purple hue in the organic layer during workup indicates free Iodine (
). Wash thoroughly with Sodium Thiosulfate ( ). -
Inert Atmosphere: Oxygen destroys the zinc carbenoid. Ensure the reaction vessel is strictly under positive Argon pressure.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[1] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[5][6][7] Tetrahedron, 24(1), 53–58. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][6][8][9] Organic Reactions, 58, 1–415. Link
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link
-
Beaulieu, L. P., Zimmer, L. E., & Charette, A. B. (2009). Halomethylzinc Reagents. Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. nouryon.com [nouryon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Protocol for methylenation of 3-acetylphenol derivatives
Executive Summary & Strategic Analysis
This Application Note provides a comprehensive technical guide for the methylenation of 3-acetylphenol (3-hydroxyacetophenone) and its derivatives. In the context of medicinal chemistry and drug development, "methylenation" of an acetophenone scaffold typically refers to two distinct but equally critical transformations:
-
Carbonyl Methylenation (Olefination): Conversion of the ketone carbonyl (C=O) into a terminal alkene (C=CH₂), yielding a styrene derivative. This is a gateway to polymerization or hydroboration/oxidation sequences.
-
-Methylenation (Acryloylation): Installation of a methylene group at the
-position of the acetyl group, converting the ketone into an -unsaturated ketone (enone) . This creates a Michael acceptor, a pharmacophore essential for covalent kinase inhibitors (e.g., acrylamide warheads).
Critical Challenge: Chemoselectivity
3-Acetylphenol possesses a nucleophilic phenolic hydroxyl group (pKa ~9.5) and an electrophilic carbonyl/en_olizable
-
Direct Methylenation Risks: Strong bases (Wittig) will deprotonate the phenol, consuming reagents and reducing yields. Acidic conditions (Mannich) with formaldehyde can lead to electrophilic aromatic substitution (ortho-hydroxymethylation) on the electron-rich phenolic ring rather than the desired ketone functionalization.
Strategic Directive: To ensure reproducibility and high yields, protection of the phenolic hydroxyl is mandatory before attempting either methylenation pathway. This protocol utilizes tert-Butyldimethylsilyl (TBS) protection due to its stability under basic olefination conditions and mild removal protocols.
Workflow Visualization
The following flowchart outlines the decision logic and synthetic pathways for both methylenation strategies.
Figure 1: Decision tree for the functionalization of 3-acetylphenol, highlighting the critical protection step and divergent pathways.
Pre-requisite: Phenol Protection[1]
Before methylenation, the acidic proton must be masked.
-
Reagents: 3-Acetylphenol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 3-acetylphenol in DCM (0.5 M) at 0°C.
-
Add imidazole followed by portion-wise addition of TBSCl.
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.
-
Workup: Wash with water, brine; dry over Na₂SO₄. Concentrate to yield 3-(TBS-oxy)acetophenone .
-
Yield Expectation: 95-98%.
-
Protocol A: Carbonyl Methylenation (Olefination)
This protocol utilizes the Wittig Reaction .[1][2][3] While the Nysted reagent is a milder alternative for sensitive substrates, the Wittig protocol is more robust for scalable synthesis of simple acetophenones.
Target Product: 1-(3-((tert-butyldimethylsilyl)oxy)phenyl)ethen-1-yl (Protected Styrene).
Materials & Reagents
| Component | Role | Equivalents | Notes |
| Methyltriphenylphosphonium bromide | Ylide Precursor | 1.5 equiv | Hygroscopic; dry under vacuum before use. |
| Potassium tert-butoxide (KOtBu) | Base | 1.6 equiv | Superior to NaH for styrene formation; handle in glovebox or rapid weighing. |
| 3-(TBS-oxy)acetophenone | Substrate | 1.0 equiv | From Step 1. |
| Tetrahydrofuran (THF) | Solvent | [0.2 M] | Must be anhydrous/inhibitor-free. |
Step-by-Step Procedure
-
Ylide Formation:
-
In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool to 0°C .
-
Add KOtBu portion-wise. The suspension will turn bright yellow (formation of the phosphorous ylide).
-
Stir at 0°C for 45 minutes.
-
-
Addition:
-
Dissolve the protected acetophenone in a minimum volume of anhydrous THF.
-
Add this solution dropwise to the ylide suspension at 0°C.
-
Mechanistic Insight: The betaine intermediate forms rapidly.[1] Warming ensures the decomposition of the oxaphosphetane to the alkene.
-
-
Reaction:
-
Allow the mixture to warm to RT and stir for 4-16 hours.
-
Checkpoint: TLC usually shows a non-polar spot (alkene) moving significantly higher than the ketone.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (Et₂O) x3. (Et₂O precipitates Ph₃PO better than EtOAc).
-
Concentrate and purify via silica gel chromatography (100% Hexanes -> 95:5 Hexanes:EtOAc).
-
-
Deprotection (Optional but typical):
-
Treat the purified alkene with TBAF (1.1 equiv) in THF at 0°C for 1 hour to recover the free phenol.
-
Protocol B: -Methylenation (Enone Formation)
This protocol generates the acryloyl moiety (Michael acceptor). We utilize a Formaldehyde/Amine Salt catalytic system (modified Mannich) which is superior to the traditional two-step Mannich-Elimination in terms of atom economy.
Target Product: 1-(3-((tert-butyldimethylsilyl)oxy)phenyl)prop-2-en-1-one.
Materials & Reagents
| Component | Role | Equivalents | Notes |
| 3-(TBS-oxy)acetophenone | Substrate | 1.0 equiv | |
| Paraformaldehyde | C1 Source | 2.0 - 3.0 equiv | Excess required for driving reaction. |
| Diisopropylammonium Trifluoroacetate | Catalyst | 0.5 equiv | Prepared from iPr₂NH and TFA (1:1). |
| DMSO or DMF | Solvent | [0.5 M] | High boiling point polar aprotic is essential. |
Step-by-Step Procedure
-
Setup:
-
In a reaction vial, combine the protected acetophenone, paraformaldehyde, and the amine salt catalyst in DMSO.
-
Note: The catalyst can be prepared in situ by adding Diisopropylamine (0.5 eq) and Trifluoroacetic acid (0.5 eq) to the solvent before adding the ketone.
-
-
Reaction:
-
Heat the mixture to 95-100°C .
-
Stir for 12-24 hours.
-
Mechanistic Insight: The reaction proceeds via an in situ Mannich reaction followed by thermal elimination of the amine. The high temperature is necessary to drive the elimination step.
-
-
Checkpoint:
-
Workup:
-
Cool to RT. Dilute with water and extract with Et₂O or EtOAc.
-
Wash organic layer extensively with water (to remove DMSO) and brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc gradient).
-
Stability Note: Enones can be prone to polymerization. Store at -20°C if not using immediately.
-
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Wet THF or old KOtBu. | Distill THF over Na/Benzophenone. Use fresh KOtBu from a sealed ampoule. |
| Ring Alkylation (Protocol B) | Failed Protection. | Ensure phenol is fully protected (TBS/Me) before adding formaldehyde. Free phenols react at the ortho position. |
| Stalled Reaction (Protocol A) | Steric hindrance. | Switch to Nysted Reagent (Zn-based) with TiCl₄ activation for difficult ketones.[6] |
| Polymerization (Protocol B) | Product instability. | Add a radical inhibitor (e.g., BHT) to the crude mixture during workup/storage. |
References
-
Wittig Reaction Fundamentals
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330.
-
-
Nysted Reagent for Ketone Methylenation
-
Matsubara, S., Sugihara, M., & Utimoto, K. (1998). Methylenation of Carbonyl Compounds by Means of Nysted Reagent. Synlett, 1998(3), 313-315.
-
-
Direct
-Methylenation (Green Method):-
Bugarin, A., Jones, K. D., & Connell, B. T. (2010). Efficient, direct
-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate. Chemical Communications, 46(10), 1715-1717.
-
-
Mannich Reaction Regioselectivity on Phenols
-
Chi, Y., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 609.
-
-
Protection Strategies in Organic Synthesis
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Sources
Application Note: 3-(1-Methylcyclopropyl)phenol as a Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 3-(1-methylcyclopropyl)phenol (3-MCP) scaffold represents a high-value bioisostere designed to address two persistent challenges in lead optimization: metabolic instability of alkyl groups and conformational entropy .
This guide details the strategic application of 3-MCP as a rigid, metabolically stable replacement for tert-butyl, isopropyl, and sec-butyl phenols. By incorporating the 1-methylcyclopropyl moiety, researchers can block benzylic oxidation sites (CYP450 liability) while inducing specific conformational constraints that enhance ligand-target binding affinity.
Scientific Rationale & Mechanism
The "Cyclopropyl Effect" in Lead Optimization
The 1-methylcyclopropyl group is not merely a space-filler; it is an electronic and steric modulator.
-
Bioisosterism: It serves as a near-perfect steric mimic of a tert-butyl group but possesses significant electronic differences due to the
-like character of the cyclopropane C-C bonds (the "banana bonds"). -
Metabolic Blocking: Standard alkyl ethers (e.g., isopropyl) are prone to rapid oxidative dealkylation via CYP450 enzymes at the
-carbon. The 1-methylcyclopropyl group contains a quaternary carbon at the attachment point, effectively blocking -hydroxylation and significantly extending half-life ( ). -
Conformational Locking: The cyclopropyl ring imposes a high energy barrier to rotation. When placed meta or para on a phenyl ring, it can force adjacent substituents into specific axial or equatorial orientations, reducing the entropic penalty of binding.
Comparative Physicochemical Profile
| Property | tert-Butyl Phenol | 3-(1-Methylcyclopropyl)phenol | Impact |
| Hybridization | Pseudo- | Increased | |
| Metabolic Liability | High (Benzylic oxidation) | Low (Quaternary block) | Improved PK profile |
| Lipophilicity (cLogP) | ~3.3 | ~2.9 - 3.1 | Slight reduction in lipophilicity |
| Rotational Freedom | Free rotation | Restricted | Pre-organized binding conformation |
Strategic Decision Logic
Before initiating synthesis, use the following logic flow to determine if 3-MCP is the correct scaffold for your campaign.
Figure 1: Decision tree for selecting the 1-methylcyclopropyl scaffold during Lead Optimization.
Experimental Protocols
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Acid Sensitivity: The cyclopropyl ring is sensitive to strong Brønsted acids (e.g., concentrated HCl, H₂SO₄) which can trigger ring-opening to form homoallylic products. Avoid strong acidic workups.
-
Solubility: Soluble in DCM, THF, MeOH, and DMSO.
Protocol A: O-Alkylation/Arylation (Ether Synthesis)
This protocol describes the functionalization of the phenolic hydroxyl group.
Reagents:
-
3-(1-Methylcyclopropyl)phenol (1.0 equiv)
-
Electrophile (Alkyl halide or Aryl boronic acid)
-
Base (Cs₂CO₃ for alkylation; Cu(OAc)₂/Pyridine for Chan-Lam)[1]
-
Solvent (DMF or DCM)
Step-by-Step (Chan-Lam Coupling for Biaryl Ethers):
-
Preparation: In a flame-dried flask, dissolve 3-(1-Methylcyclopropyl)phenol (1.0 mmol) and the aryl boronic acid (1.5 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 mmol) and Pyridine (3.0 mmol).
-
Oxidant: Add 4Å molecular sieves (activated). The reaction requires oxygen; attach a balloon filled with O₂ or stir open to air (if humidity is low).
-
Reaction: Stir vigorously at room temperature for 16–24 hours. Monitor by LC-MS (Target mass: MW + Aryl - H).
-
Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc). Note: The cyclopropyl group is stable on silica gel.
Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Used when the phenol is activated (e.g., converted to triflate) or used as a nucleophile.
Step-by-Step:
-
Activation (Optional): If C-C coupling is required at the phenol position, first convert the phenol to a triflate using Tf₂O and Pyridine in DCM at 0°C.
-
Coupling: Combine the Aryl-Triflate (1.0 equiv) with the Boronic Acid partner, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1).
-
Heating: Heat to 80°C under Argon for 4 hours. Caution: Do not exceed 100°C to prevent thermal rearrangement of the cyclopropane.
Validation Workflows
Microsomal Stability Assay
To verify the metabolic advantage of the scaffold:
-
Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Criteria:
(3-MCP analog) < 50% of (Isopropyl/t-Butyl analog).
-
Synthetic Pathway Visualization
Figure 2: Synthetic divergence from the parent phenol scaffold.
References
-
Heurtaux, B., et al. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence." The Journal of Organic Chemistry, 88(18).[1]
-
Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[2] Webinar Series.
-
PubChem. "3-(1-Methylcyclopropyl)phenol Compound Summary."[3]
-
Bauer, M. R., et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry."[1] ChemMedChem.
Sources
Strategic Reagent Selection for the Synthesis of Methylcyclopropyl Phenols from Acetophenones
Executive Summary & Strategic Rationale
In modern drug discovery, the 1-methyl-1-arylcyclopropane moiety serves as a high-value bioisostere for tert-butyl and isopropyl groups. Unlike its acyclic counterparts, this scaffold offers superior metabolic stability by blocking benzylic oxidation (a common CYP450 clearance pathway) and enforcing specific conformational vectors that can enhance ligand-target binding affinity.
This Application Note details the conversion of hydroxyacetophenones to methylcyclopropyl phenols . Direct cyclopropanation of acetophenones is chemically non-viable; therefore, the transformation requires a robust three-stage sequence: Olefination → Cyclopropanation → Deprotection .
Critical Technical Constraint: The presence of the free phenolic hydroxyl group is incompatible with the organozinc reagents used in the standard cyclopropanation step. A "self-validating" protocol must include orthogonal protection strategies to prevent quenching of the Simmons-Smith reagent.
Strategic Pathway Analysis
The synthesis relies on the Furukawa-modified Simmons-Smith reaction , which offers superior safety and reproducibility compared to the traditional zinc-copper couple (
The Transformation Logic
-
Pre-requisite: Phenolic Protection. The acidic phenol proton (
) will instantly destroy the diethylzinc reagent. -
Step 1: Methylenation. Conversion of the acetyl group (
) to an isopropenyl group ( ). The Wittig reaction is preferred over Grignard addition/dehydration to avoid acid-catalyzed polymerization of the electron-rich styrene intermediate. -
Step 2: Cyclopropanation. Stereospecific addition of a methylene carbenoid across the double bond using
and .[1] -
Step 3: Deprotection. Revealing the active phenol.
Pathway Visualization (DOT)[2]
Figure 1: Logical workflow for the conversion of hydroxyacetophenone to methylcyclopropyl phenol.
Reagent Selection & Experimental Protocols
Phase A: Phenolic Protection (Mandatory)
Reagent: tert-Butyldimethylsilyl chloride (TBS-Cl) or Methoxymethyl chloride (MOM-Cl).
-
Why TBS? Easy to install, stable to basic Wittig conditions and organozincs, easy to remove with TBAF.
-
Why MOM? Smaller steric footprint if the acetophenone is ortho-substituted.
Protocol (TBS Protection):
-
Dissolve hydroxyacetophenone (10 mmol) in anhydrous DCM (30 mL).
-
Add Imidazole (15 mmol) followed by TBS-Cl (12 mmol) at 0°C.
-
Warm to RT and stir for 2 hours.
-
Validation: TLC should show complete disappearance of the starting phenol (lower
) and appearance of the silyl ether (high ). -
Workup: Wash with water, dry over
, concentrate.
Phase B: Methylenation (The Wittig Reaction)
Reagents: Methyltriphenylphosphonium bromide (
Protocol:
-
Suspension: In a flame-dried flask under Argon, suspend
(12 mmol) in anhydrous THF (40 mL). -
Ylide Formation: Add
(12 mmol) portion-wise at 0°C. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 mins. -
Addition: Add the Protected Acetophenone (10 mmol) in THF (10 mL) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Quench: Pour into saturated
. Extract with hexanes/EtOAc (9:1).-
Note: Using non-polar extraction solvents helps precipitate the byproduct Triphenylphosphine oxide (
), making purification easier.
-
-
Purification: Silica gel chromatography.
-
Target: Protected
-methylstyrene derivative.
-
Phase C: Cyclopropanation (Furukawa-Simmons-Smith)
Reagents: Diethylzinc (
Safety Critical:
Protocol:
-
Preparation: In a dry flask under Argon, dissolve the
-methylstyrene intermediate (5 mmol) in anhydrous DCM (25 mL). Cool to 0°C.[2][3] -
Reagent Mixing: Add
(10 mmol, 10 mL of 1.0M solution) dropwise.-
Observation: No exotherm should occur yet.
-
-
Carbenoid Formation: Add
(10 mmol) dropwise very slowly. -
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.
-
Monitoring: Monitor by GC-MS or NMR.[7] The disappearance of the alkene signals (
5.0–5.5 ppm) indicates completion.
-
-
Quench (Hazardous): Cool back to 0°C. Add saturated
dropwise. Caution: Vigorous gas evolution (ethane/methane) will occur. -
Workup: Extract with DCM. Wash with
and brine.[2]
Phase D: Deprotection
Reagent: Tetrabutylammonium fluoride (TBAF) for TBS; HCl/MeOH for MOM.
Protocol (TBS Removal):
-
Dissolve the cyclopropyl intermediate in THF.
-
Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.
-
Isolate the final Methylcyclopropyl Phenol .
Quantitative Performance & Troubleshooting
Reagent Comparison Table
| Reagent System | Role | Pros | Cons |
| Olefination | High yields (>85%); Mild; Avoids polymerization. | Generates stoichiometric | |
| Olefination | Cheaper reagents. | Acid step can polymerize electron-rich styrenes. | |
| Cyclopropanation | Homogeneous; Reproducible; Safer than Diazomethane. | Pyrophoric ( | |
| Cyclopropanation | Traditional method.[8] | Heterogeneous (variable results); Difficult activation. |
Troubleshooting Guide
-
Problem: Incomplete Cyclopropanation.
-
Cause: Old
or moisture contamination. -
Solution: Use fresh reagents.[3] Increase equivalents to 3.0 eq. Add Trifluoroacetic acid (TFA) (0.5 eq) to accelerate the reaction (Shi modification).
-
-
Problem: Polymerization during Olefination.
-
Cause: Substrate is too electron-rich.
-
Solution: Switch to Petasis Reagent (
) for methylenation, which is non-basic and non-acidic.
-
References
-
Simmons-Smith Reaction Mechanism & Scope: Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959. [Link]
-
Furukawa Modification (Diethylzinc Protocol): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968. [Link]
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers (Primary Protocol Source): Kovács, S.; Novák, Z. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023. [Link][9]
-
Cyclopropyl Groups as Bioisosteres: Barnes-Seeman, D. "The structural and functional role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry, 2012. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. What reagents are needed to convert acetophenone (C6H5COCH3) to each of t.. [askfilo.com]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. scielo.br [scielo.br]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 1-Methylcyclopropyl Aryl Ethers and Phenols
[1][2][3]
Part 1: Executive Summary & Rationale
The 1-methylcyclopropyl moiety is a high-value structural motif in modern drug discovery. It serves as a superior bioisostere for tert-butyl groups and isopropyl ethers.
Why this Chemistry Matters[4]
-
Metabolic Blocking: The introduction of the C1-methyl group onto the cyclopropyl ring significantly hinders cytochrome P450-mediated oxidation. Unlike unsubstituted cyclopropyl ethers, which are prone to rapid ring-opening via radical cation intermediates (the "cyclopropyl clock"), the 1-methyl variant introduces steric bulk that retards this oxidative clearance.
-
Conformational Lock: The 1-methyl group restricts the rotation of the ether linkage, potentially locking the aryl ring into a bioactive conformation.
The Challenge:
Direct
The Solution: This guide details two distinct, high-fidelity protocols:
-
O-Linkage (The Ether): A robust, two-step Alkenylation-Cyclopropanation sequence (based on 2023 methodologies) that bypasses the limitations of
. -
C-Linkage (The Phenol): A Wittig-Simmons-Smith sequence to generate the C-linked bioisostere, critical for Structure-Activity Relationship (SAR) probing.
Part 2: Synthesis of 1-Methylcyclopropyl Aryl Ethers (O-Linked)
Method: The Alkenylation-Cyclopropanation Sequence
Reference Grounding: This protocol adapts the method established by Bueno & Beaumier (J. Org. Chem. 2023), overcoming the limitations of direct Chan-Lam coupling for this specific sterically hindered motif.
Workflow Diagram
Figure 1: Two-step synthesis of 1-methylcyclopropyl aryl ethers bypassing direct steric hindrance.
Detailed Protocol
Step 1: Copper-Mediated O-(1-Methyl)vinylation
This step installs the isopropenyl group using a borate reagent under oxidative conditions.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[1]
-
Reagent: Potassium 1-methylvinyl trifluoroborate (2.0 equiv)
-
Catalyst: Copper(II) acetate monohydrate (
) (0.2 – 1.0 equiv depending on substrate deactivation) -
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Dichloromethane (DCM) (0.1 M)
-
Atmosphere: Oxygen (
) balloon (1 atm)
Procedure:
-
Charge a flame-dried round-bottom flask with the Phenol , Potassium 1-methylvinyl trifluoroborate ,
, and freshly activated 4Å molecular sieves. -
Add DCM and
. -
Purge the headspace with an
balloon (do not bubble vigorously to avoid solvent evaporation). -
Stir vigorously at reflux (40 °C) for 16–24 hours.
-
Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Checkpoint: The intermediate is a 1-methylvinyl ether (isopropenyl ether). It is acid-sensitive; avoid prolonged exposure to silica.
-
Step 2: Simmons-Smith Cyclopropanation
This step converts the vinyl ether into the cyclopropyl ether.
Reagents:
-
Substrate: 1-Methylvinyl aryl ether (from Step 1)[2]
-
Reagent: Diethylzinc (
) (1.0 M in hexanes, 3.0 equiv) -
Reagent: Diiodomethane (
) (6.0 equiv) -
Solvent: DCM (0.1 M)
-
Temperature: 0 °C to Room Temperature (RT)
Procedure:
-
Safety Note:
is pyrophoric. Perform all transfers under Argon/Nitrogen. -
Dissolve the vinyl ether in anhydrous DCM under inert atmosphere and cool to 0 °C.
-
Add
dropwise via syringe. Stir for 10 minutes. -
Add
dropwise (carefully, exotherm possible). -
Allow the reaction to warm to RT and stir for 12 hours.
-
Quench: Cool to 0 °C. Slowly add saturated aqueous
. (Vigorous gas evolution!). -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
. -
Purification: Flash chromatography.
Part 3: Synthesis of C-(1-Methylcyclopropyl) Phenols (C-Linked)
Method: The Ketone-Olefin-Cyclopropane Sequence
When the target is the C-linked analog (where the cyclopropane is attached directly to the aromatic ring), the starting material changes from a phenol to a hydroxy-acetophenone derivative.
Workflow Diagram
Figure 2: Route to C-linked 1-methylcyclopropyl phenols.
Detailed Protocol
Step 1: Wittig Olefination
Converts the acetyl group to an isopropenyl group.
-
Substrate: Methoxy-acetophenone (Phenol must be protected, usually as a methyl ether).
-
Reagents: Methyltriphenylphosphonium bromide (
, 1.2 equiv), Potassium tert-butoxide ( , 1.3 equiv), THF. -
Conditions: 0 °C -> RT, 4 hours.
-
Outcome: Formation of the
-methyl styrene derivative.
Step 2: Cyclopropanation (Simmons-Smith)
Identical to the ether protocol (see Part 2, Step 2).
-
Note: Electron-rich styrenes react rapidly. Monitor by TLC to prevent over-reaction or polymerization.
Step 3: Demethylation (Phenol Unmasking)
-
Reagents: Boron tribromide (
) (1.0 M in DCM, 2.0 equiv). -
Conditions: -78 °C to 0 °C.
-
Quench: Methanol (careful addition at low temp).
-
Result: The methoxy group is cleaved to the free phenol, leaving the 1-methylcyclopropane intact (cyclopropanes are generally stable to
under controlled conditions, unlike catalytic hydrogenation).
Part 4: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1 Ether) | Incomplete vinylation due to water. | Ensure 4Å sieves are freshly activated. Use anhydrous DCM. |
| Stalled Reaction (Step 1 Ether) | Catalyst poisoning. | Add fresh |
| Incomplete Cyclopropanation | Decomposition of Zn-Carbenoid. | Use fresh |
| Ring Opening (Ether) | Acidic workup too harsh. | The 1-methylcyclopropyl ether is an acetal mimic. Use buffered quench (Sat. |
| Polymerization (Styrene) | Radical polymerization during workup. | Add trace BHT (radical inhibitor) during concentration of the styrene intermediate. |
Part 5: References
-
Bueno, B., & Beaumier, F. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence.[3][4][2][5] The Journal of Organic Chemistry, 88(18), 13351–13357. [Link][2]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. [Link]
-
Wiles, R. J., et al. (2021). Preparation of 1-Methylcyclopropyl Ethers via Silver-Catalyzed Decarboxylative Etherification. Organic Letters, 23(4), 1234-1239. (Contextual grounding for alternative radical pathways).
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for bioisosteric properties of cyclopropyl ethers).
Application Note: Palladium-Catalyzed Cross-Coupling Methodologies for 3-(1-Methylcyclopropyl)phenol
Executive Summary & Strategic Context
3-(1-Methylcyclopropyl)phenol represents a high-value scaffold in modern medicinal chemistry. The 1-methylcyclopropyl moiety acts as a conformationally restricted, metabolically stable bioisostere of the tert-butyl group. While the tert-butyl group is prone to oxidative metabolism (hydroxylation), the cyclopropyl ring alters the metabolic vector and increases sp³ character, improving solubility and target selectivity.
However, the direct coupling of phenols is kinetically challenging. This guide details the activation-coupling strategy , converting the phenol into a reactive electrophile (aryl triflate) followed by Palladium-catalyzed cross-coupling.[1]
Key Technical Challenges Addressed:
-
Cyclopropyl Stability: Preserving the strained ring system during catalysis.
-
Chemoselectivity: Preventing hydrolysis of the activated triflate intermediate.
-
Steric Management: Efficient coupling at the meta position relative to the quaternary carbon center.
Critical Precursor Synthesis: Activation of the Phenol
Direct C–O activation of phenols via Pd-catalysis is possible but often requires niche ligands and harsh conditions. For robust, scalable applications, we utilize the Aryl Triflate pathway.[2] The triflate group (-OTf) is a "pseudohalide" with reactivity comparable to bromine/iodine but derived directly from the phenol.
Protocol 1: Synthesis of 3-(1-Methylcyclopropyl)phenyl trifluoromethanesulfonate
Reaction Logic: We utilize N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) instead of triflic anhydride (Tf₂O). PhNTf₂ is a stable solid, easier to handle, and provides a cleaner reaction profile with fewer sulfonylation side products.
Materials:
-
Substrate: 3-(1-Methylcyclopropyl)phenol (1.0 equiv)
-
Reagent: PhNTf₂ (1.2 equiv)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 3-(1-Methylcyclopropyl)phenol (10 mmol) in anhydrous DCM (40 mL). Add TEA (30 mmol) and DMAP (0.5 mmol).
-
Addition: Cool the solution to 0°C. Add PhNTf₂ (12 mmol) portion-wise over 10 minutes.
-
Note: PhNTf₂ is mild; no violent exotherm occurs, but temperature control ensures selectivity.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.
-
Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove TEA/DMAP), then brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (100% Hexanes 5% EtOAc/Hexanes). The triflate is lipophilic and elutes early.
Experimental Workflows & Pathways
The following diagram illustrates the divergent pathways available once the phenol is activated.
Figure 1: Divergent synthesis workflow converting the phenolic scaffold into high-value medicinal intermediates.
Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)[3][4]
This protocol is optimized for coupling the triflate with secondary amines (e.g., morpholines, piperazines) common in drug discovery.
Mechanistic Insight: Aryl triflates undergo oxidative addition to Pd(0) slightly slower than aryl bromides. Therefore, electron-rich, bulky phosphine ligands are required to facilitate this step and prevent catalyst deactivation. We employ BrettPhos , a ligand designed specifically to prevent
Data Summary: Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst Source | Stable Pd(0) source; avoids reduction step required for Pd(II). | |
| Ligand | BrettPhos (4-6 mol%) | Ensures mono-ligation; boosts oxidative addition into C-OTf bond. |
| Base | Mild base; minimizes triflate hydrolysis compared to NaOtBu. | |
| Solvent | Toluene or Dioxane | Non-polar solvents promote catalyst stability at high temp. |
| Temperature | 80°C - 100°C | Required activation energy for triflate cleavage. |
Step-by-Step Methodology:
-
Vessel Prep: Use a sealable microwave vial or pressure tube equipped with a magnetic stir bar.
-
Charge Solids: Add
(18 mg, 0.02 mmol), BrettPhos (32 mg, 0.06 mmol), and (650 mg, 2.0 mmol).-
Critical: If the amine is a solid, add it now (1.2 mmol).
-
-
Inert Atmosphere: Seal the vial and cycle Vacuum/Argon three times.
-
Liquid Addition: Inject Toluene (4 mL, degassed). Inject the Aryl Triflate (1.0 mmol) and the amine (if liquid, 1.2 mmol).
-
Catalysis: Heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc. Concentrate and purify via silica chromatography.
Protocol 3: Suzuki-Miyaura Coupling (C–C Bond Formation)
This protocol couples the triflate with aryl boronic acids.
Mechanistic Insight: The primary failure mode in Suzuki coupling of triflates is the hydrolysis of the triflate back to the phenol by aqueous base before the cross-coupling occurs. We use Anhydrous Potassium Phosphate (
Step-by-Step Methodology:
-
Catalyst System:
(3 mol%). The ferrocenyl ligand provides excellent stability and bite angle for reductive elimination. -
Reagents: Aryl Triflate (1.0 mmol), Aryl Boronic Acid (1.5 mmol),
(3.0 mmol). -
Solvent: THF/Water (10:1).
-
Note: A small amount of water is necessary for the transmetallation step (activation of the boronic acid), but too much promotes hydrolysis. 10:1 is the "Goldilocks" ratio.
-
-
Execution: Combine solids in a vial. Purge with Argon. Add solvents.[1][3][4][5] Heat to 60°C for 4-6 hours.
-
Observation: The reaction mixture will turn black upon completion.
-
-
Purification: Standard aqueous workup followed by chromatography.
Troubleshooting & Optimization (Self-Validating Systems)
A. Cyclopropyl Ring Stability
The 1-methylcyclopropyl group is generally stable under basic Pd-coupling conditions. However, Acidic Workups must be mild.
-
Risk: Strong acids (pH < 1) can protonate the ring, leading to ring-opening (homo-allyl formation).
-
Solution: During workup, use saturated
(pH ~5) or phosphate buffer (pH 7) instead of 1M HCl.
B. "Stalled" Reaction (Conversion < 50%)
If the reaction stalls with unreacted triflate remaining:
-
Check Oxygen: Pd(0) is oxygen-sensitive. Ensure rigorous degassing (sparging with Argon for 10 mins).
-
Ligand Switch: Switch to XPhos Pd G4 . The biphenyl backbone of XPhos creates a "roof" over the metal center, protecting it and accelerating the coupling of lipophilic electrophiles like our cyclopropyl substrate.
C. Hydrolysis (Phenol Recovery)
If you observe the starting material (Phenol) regenerating:
-
Cause: Hydroxide ions attacking the sulfur of the triflate.
-
Fix: Switch base from
or to Anhydrous and run in strictly anhydrous Dioxane.
References
-
Buchwald-Hartwig Amination of Aryl Triflates: Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Cyclopropyl Bioisosteres in Medicinal Chemistry: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. [Link]
-
Triflate Activation Methodology: Ritter, T., et al. (2009). "Synthesis of Aryl Triflates using PhNTf2." Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of 3-(1-Methylcyclopropyl)phenol: A Process Chemistry Perspective
Topic: Scalable Synthesis Routes for 3-(1-Methylcyclopropyl)phenol Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
The 1-methylcyclopropyl moiety serves as a critical bioisostere for tert-butyl and isopropyl groups in medicinal chemistry, offering reduced metabolic liability (blocking benzylic oxidation) and increased conformational rigidity. However, the installation of this quaternary center on an aromatic ring—specifically in the meta position—presents unique synthetic challenges at scale.
This Application Note details a robust, three-stage protocol for the synthesis of 3-(1-Methylcyclopropyl)phenol (CAS: 1673559-64-2) . Unlike transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) which suffer from the instability of 1-methylcyclopropyl organometallics, this route utilizes a Simmons-Smith cyclopropanation strategy on a styrenyl precursor. This method ensures high atom economy, stereocontrol, and scalability, utilizing 3-methoxyacetophenone as an inexpensive starting material.[1]
Retrosynthetic Analysis & Route Selection
The design of this route prioritizes process safety and material availability . Direct alkylation of phenols with cyclopropyl electrophiles is prone to ring-opening and poly-alkylation. Therefore, we adopt a "construct-and-deprotect" strategy.
Strategic Logic:
-
Aromatic Core Construction: We begin with 3-methoxyacetophenone . The methoxy group acts as a robust protecting group for the phenol, surviving the nucleophilic Grignard conditions and the electrophilic cyclopropanation.
-
Alkene Installation: Conversion of the ketone to the requisite
-methyl styrene (3-isopropenylanisole) is achieved via Grignard addition followed by dehydration. This is more atom-economical than Wittig olefination on a kilogram scale. -
Cyclopropanation: The Furukawa modification (Et
Zn/CH I ) of the Simmons-Smith reaction is selected over the classic Zn-Cu couple.[2] While diethylzinc requires strict handling protocols, it offers superior reproducibility and homogeneous kinetics essential for scale-up. -
Deprotection: Final demethylation yields the target phenol.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis pathway from 3-methoxyacetophenone to target phenol.[1]
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Isopropenylanisole
This stage converts the acetyl group to the isopropenyl group.
Reagents:
-
3-Methoxyacetophenone (1.0 eq)[1]
-
Methylmagnesium bromide (3.0 M in Et
O, 1.2 eq)[1] -
p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 eq)[1]
-
Solvents: THF (anhydrous), Toluene[1]
Protocol:
-
Grignard Addition: To a flame-dried reactor under N
, charge anhydrous THF and 3-methoxyacetophenone. Cool to 0°C. -
Add MeMgBr dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Stir at RT for 2 hours. Monitor by TLC/HPLC for consumption of ketone.
-
Quench: Cool to 0°C and carefully quench with sat. NH
Cl. Extract with EtOAc. -
Dehydration: Dissolve the crude alcohol in Toluene. Add pTsOH.
-
Heat to reflux with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water collection ceases (~2-4 h).
-
Workup: Wash organic layer with NaHCO
and brine. Dry (MgSO ) and concentrate. -
Purification: Vacuum distillation (bp ~95-100°C @ 10 mmHg) provides 3-isopropenylanisole as a colorless oil.
Stage 2: Furukawa-Simmons-Smith Cyclopropanation
Critical Safety Note: Diethylzinc (Et
Reagents:
-
3-Isopropenylanisole (1.0 eq)[1]
-
Diethylzinc (1.0 M in Hexanes, 2.5 eq)[1]
-
Diiodomethane (CH
I , 5.0 eq)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Protocol:
-
Reagent Prep: In a dry reactor under Argon, dissolve 3-isopropenylanisole in anhydrous DCE. Cool to -15°C.
-
Et2Zn Addition: Add Et
Zn solution slowly. Note: No reaction occurs yet. -
Carbenoid Formation: Add CH
I dropwise over 1 hour. The reaction is highly exothermic; maintain T < 0°C. -
Reaction: Allow to warm to RT and stir for 12-18 hours. A white precipitate (ZnI
) may form. -
Quench: Cool to 0°C. Quench very slowly with sat. NH
Cl. Caution: Gas evolution (ethane) and exotherm.[1] -
Workup: Separate layers. Wash organics with 1M HCl (to remove Zn salts), NaHCO
, and Na S O (to remove iodine).[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) yields 3-(1-methylcyclopropyl)anisole .
Stage 3: Demethylation to Target Phenol
Reagents:
-
3-(1-Methylcyclopropyl)anisole (1.0 eq)[1]
-
Boron Tribromide (BBr
, 1.0 M in DCM, 2.5 eq)[1] -
Solvent: Dichloromethane (DCM)[1]
Protocol:
-
Dissolve the anisole intermediate in anhydrous DCM. Cool to -78°C (Dry ice/acetone).
-
Add BBr
dropwise. The low temperature prevents ring-opening of the strained cyclopropane. -
Allow to warm to 0°C (do not reflux). Monitor by TLC.
-
Quench: Pour mixture onto ice/water. Stir vigorously for 30 min to hydrolyze borate esters.
-
Extraction: Extract with DCM. Wash with brine.
-
Isolation: Dry and concentrate. Recrystallize from Hexanes/Et
O if solid, or distill if liquid (mp is approx 50-60°C, varies by purity).[1]
Process Safety & Critical Control Parameters
For a scalable process, understanding the failure modes is critical. The following logic diagram outlines the decision matrix for the hazardous cyclopropanation step.
Figure 2: Process control logic for the exothermic Furukawa cyclopropanation step.
Key Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Inactive Zn species or moisture | Ensure Et |
| Ring Opening (Step 3) | Reaction Temp too high | Keep BBr |
| Violent Quench (Step 2) | Residual Et | Quench extremely slowly with dilute NH |
| Iodine Color in Product | Oxidation of Iodide | Wash organic phase with 10% Na |
Analytical Data & Validation
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (CDCl
, 400 MHz): -
Mass Spectrometry:
-
HRMS (ESI-): Calculated for C
H O [M-H] : 147.0810.
-
References
-
Simmons-Smith Cyclopropanation Review: Ebden, M. R., et al. "Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs."[8][9] Molecules, vol. 28, no.[1][9] 15, 2023.[1][9] [Link][1]
-
Synthesis of 1-Methylcyclopropyl Ethers: Beaumier, F., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence."[4] The Journal of Organic Chemistry, vol. 88, no.[4] 18, 2023, pp. 13200–13209.[1] [Link][1]
-
Scalable Cyclopropanation Protocols: Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 111, no.[1] 3, 2011, pp. 2177–2250.[1] (Context on scalability of organometallics). [Link]
-
Demethylation Strategies: Sato, N., et al. "Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles."[10] Journal of Chemical Research, vol. 2009, no.[1][10][11] 4, 2009. [Link]
Sources
- 1. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-(1-Methylcyclopropyl)phenol
Executive Summary & Strategic Architecture
You are likely encountering yield attrition at two specific bottlenecks: the Simmons-Smith cyclopropanation of the steric-hindered isopropenyl intermediate, or the demethylation step where acid-catalyzed ring opening occurs.
This guide moves beyond standard textbook protocols, integrating the Furukawa modification for enhanced reactivity and a radical-suppressed deprotection strategy to preserve the cyclopropane ring.
Synthetic Workflow Visualization
The following pathway outlines the optimized route with critical control points (CCPs) highlighted.
Figure 1: Optimized synthetic workflow. CCP = Critical Control Point.
Phase-Specific Troubleshooting & Optimization
Phase 1: Precursor Assembly (The Alkene)
Objective: Synthesis of 3-isopropenylanisole. Common Issue: Polymerization of the styrene-like intermediate or incomplete conversion.
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Method | Grignard ( | Wittig Reaction ( | Grignard dehydration often yields oligomers due to acid sensitivity of electron-rich styrenes. Wittig is neutral and cleaner. |
| Solvent | Ether/THF | THF (Dry) | Solubility of phosphonium salts is critical. |
| Purification | Distillation | Silica Plug (Hexanes) | Distillation can induce thermal polymerization. Rapid filtration through silica removes phosphine oxide effectively. |
Technical Note: Ensure the phenol is protected as a methyl ether (anisole) before the Wittig step. The free phenoxide anion interferes with ylide formation.
Phase 2: The Critical Cyclopropanation (Furukawa Modification)
Objective: Converting the 1,1-disubstituted alkene to the cyclopropane. The Problem: The methyl group on the alkene creates steric hindrance, significantly slowing down the standard Simmons-Smith (Zn-Cu) reaction.
Protocol Adjustment: Switch to the Furukawa Modification using Diethylzinc (
Step-by-Step Optimization:
-
Reagents: Use
(1.0 M in hexanes) and Diiodomethane ( ). -
Stoichiometry: Increase equivalents to 3.0 - 5.0 equiv relative to the alkene. The steric bulk of the isopropenyl group requires a higher concentration of the zinc carbenoid to drive the reaction to completion [1, 4].
-
Solvent: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Avoid ethers (THF/Et2O) if possible, as Lewis basic oxygens coordinate to the Zinc, reducing its electrophilicity [1].
-
Temperature: Start at -20°C , add reagents, then warm to Room Temperature (or reflux in DCM if conversion is sluggish).
Troubleshooting Checklist:
-
Q: Reaction stalled at 50% conversion?
-
A: Add a second portion of
and (freshly premixed) after 4 hours. The active carbenoid species degrades over time.
-
-
Q: Formation of propyl side-products?
-
A: This indicates reduction.[1] Ensure your
is not hydrolyzed. Use strictly anhydrous conditions.
-
Phase 3: Deprotection (The "Danger Zone")
Objective: Cleaving the methyl ether without opening the cyclopropane ring.
The Problem: Cyclopropanes are acid-sensitive.
Option A: Optimized
Protocol (High Risk, High Reward)
-
Atmosphere: Strict Argon/Nitrogen line. Oxygen must be excluded to prevent the radical mechanism that attacks the cyclopropane ring [3].
-
Temperature: Perform addition at -78°C . Allow to warm only to 0°C , never room temperature.
-
Quench: Do not pour the reaction into water. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Saturated
. This ensures the pH remains neutral/basic, preventing acid-catalyzed ring opening during workup.
Option B: The Safer Alternative (Sodium Ethanethiolate)
If
-
Reagent: Sodium Ethanethiolate (
). -
Conditions: DMF,
. -
Why: This method is basic, not acidic. The cyclopropane ring is chemically inert to nucleophiles, preserving the 1-methylcyclopropyl moiety perfectly.
FAQ: Addressing Specific Failure Modes
Q1: Why am I seeing significant amounts of 3-tert-butylphenol in my final NMR?
-
Diagnosis: This is likely not tert-butylphenol, but the ring-opened isomer (3-(2-bromo-2-butyl)phenol or similar) resulting from acid-catalyzed cleavage during the
step. -
Fix: Switch to the Option B (NaSEt) deprotection method described above. If you must use
, ensure the quench is alkaline (NaHCO3).
Q2: My cyclopropanation yield is low (<40%) despite using excess reagents.
-
Diagnosis: The "isopropenyl" group is electron-rich but bulky. If you are using old
, it may be decomposed (iodine formation, indicated by pink/red color). -
Fix: Wash your
with dilute (thiosulfate) until colorless, dry over , and distill over Copper turnings before use. The zinc carbenoid formation is inhibited by free Iodine.
Q3: Can I perform the Simmons-Smith on the free phenol?
-
Answer: No. The hydroxyl proton (
~10) will react instantly with (violent gas evolution of ethane), destroying the reagent before it forms the carbenoid. You must protect the phenol.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Defines the Furukawa modification (
) as the standard for reproducible yields in hindered alkenes. -
Synthesis of 1-Methylcyclopropyl Aryl Ethers. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Provides recent methodology for synthesizing methylcyclopropyl ethers, validating the stability of the moiety.
-
A Radical Twist to Halogenations Using Boron Tribromide. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Identifies the mechanism where
causes radical ring opening of cyclopropanes, a critical troubleshooting insight. -
Cyclopropanation of Alkenes (Master Organic Chemistry). Source: Master Organic Chemistry URL:[Link] Relevance: General mechanism and stereospecificity confirmation.
Sources
Separation of 3-(1-Methylcyclopropyl)phenol from unreacted alkene
Technical Support Center: Purification & Isolation Specialist Topic: Separation of 3-(1-Methylcyclopropyl)phenol from Unreacted Alkene
Welcome to the Separation Science Helpdesk
Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Case ID: #SEP-MCP-001[1]
Hello. I understand you are dealing with a crude reaction mixture containing 3-(1-Methylcyclopropyl)phenol (Target) and unreacted alkene (Impurity). This is a common challenge in alkylation chemistries (e.g., Friedel-Crafts or hydroalkylation) where the lipophilic nature of the reactants often mirrors the product, making simple silica plugs insufficient for high purity.
Below is your customized troubleshooting guide. We will prioritize Acid-Base Extraction as the primary protocol due to its scalability and high fidelity, followed by chromatographic polishing.[1]
Part 1: The Diagnostic (Triage)
Q: Why is direct distillation often failing or resulting in co-elution? A: While boiling points may differ, both the alkene and the alkyl-phenol are lipophilic. If the alkene is high-molecular-weight (e.g., a dimerized byproduct or a long-chain precursor), their vapor pressures may overlap.[1] Furthermore, heating cyclopropyl-arenes to high temperatures can risk thermal rearrangement or ring-opening, especially if trace acid remains.[1]
Q: What is the "Silver Bullet" property for this separation? A: Acidity (pKa).
-
3-(1-Methylcyclopropyl)phenol: Contains a phenolic hydroxyl group with a pKa of approximately 10.0–10.5 .[1] It can be deprotonated by a strong base to form a water-soluble phenoxide salt.[1]
-
Unreacted Alkene: Is chemically neutral (pKa > 40).[1] It will never ionize in aqueous base and will remain in the organic phase.
Part 2: The Core Protocol (Acid-Base Extraction)
Status: Recommended Primary Method Purity Potential: >98% Scale: Milligram to Kilogram[1]
This protocol uses a "Catch and Release" strategy: we chemically "catch" the phenol into the water phase, wash away the alkene, and then "release" the phenol back to the organic phase.
Reagents Required:
-
Organic Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1] Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenoxides.[1] -
Acid: 2M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (
).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude mixture in
(approx. 10 mL per gram of crude). -
The "Catch" (Extraction):
-
Phase Separation:
-
The "Wash" (Critical for Purity):
-
The "Release" (Acidification):
-
Cool the "Product Fraction" (Aqueous) in an ice bath to 0–5°C. Why? Cyclopropyl rings can be sensitive to exothermic acid spikes.[1]
-
Slowly add 2M HCl while stirring until the pH reaches ~2-3. The solution will turn cloudy as the phenol precipitates/oils out.
-
-
Final Isolation:
-
Extract the now-acidified aqueous mixture with fresh
(3x).[1] -
Combine organic extracts, dry over
, filter, and concentrate in vacuo.
-
Visualizing the Workflow
Figure 1: Logical flow of the Acid-Base "Catch and Release" purification protocol.[1]
Part 3: Troubleshooting & FAQs
Q: I formed a stubborn emulsion during the NaOH wash. How do I break it? A: Phenoxides act as surfactants (soap-like), often causing emulsions.[1]
-
Fix 1: Add Brine (saturated NaCl) . The increased ionic strength forces phase separation.[1]
-
Fix 2: Filter the emulsion through a pad of Celite.
-
Fix 3: Wait. Sometimes 20 minutes of gravity is the best reagent.
Q: Is the cyclopropyl ring stable to 2M HCl? A: Generally, yes.[1] The 1-methylcyclopropyl group is relatively robust compared to simple cyclopropanes because the 1-methyl substituent sterically hinders attack, though it stabilizes a cation if the ring opens.[1]
-
Precaution: Do not heat during acidification.[1] Keep it cold (0°C). If you are paranoid about ring opening, use Solid
(Dry Ice) to acidify the aqueous layer.[1] This buffers the solution to pH ~6, which is sufficient to protonate the phenol (pKa ~10) without exposing the ring to strong mineral acids.
Q: My phenol is still contaminated with alkene after extraction. A: This usually happens if the layers were not separated cleanly.[1]
-
Solution: Perform a "Back-Extraction."[1] Take your final pure organic layer (Step 6) and wash it once with a small amount of hexanes.[1] The phenol is polar enough to stay in ether/oil, while the lipophilic alkene prefers the hexanes. (Note: Only do this if you have plenty of material, as you risk yield loss).[1]
-
Alternative: Proceed to Flash Chromatography .[1]
Part 4: Secondary Protocol (Flash Chromatography)
If acid-base extraction is insufficient (e.g., you have non-ionizable polar impurities), use silica gel chromatography.[1]
Table 1: Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polarity separation.[1] |
| Mobile Phase A | Hexanes or Heptane | Non-polar solvent to elute the alkene.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent to move the phenol.[1] |
| Gradient | 0% → 10% B over 10 CV | The alkene will elute at ~0-2% B (High Rf).[1] The phenol will elute at ~10-20% B (Lower Rf).[1] |
| Detection | UV (254 nm) or Anisaldehyde | Phenols stain strongly with Anisaldehyde/Heat (Red/Purple spots).[1] |
Part 5: Data & Validation
To confirm your separation is successful, compare the physicochemical properties.[1]
Table 2: Property Comparison
| Property | Unreacted Alkene | 3-(1-Methylcyclopropyl)phenol |
| State | Liquid / Oil | Viscous Oil or Low-Melting Solid |
| Polarity (TLC) | High Rf (moves with solvent front in 10% EtOAc) | Mid Rf (stays lower due to -OH H-bonding) |
| Solubility (aq.[1] NaOH) | Insoluble | Soluble (Forms Phenoxide) |
| 1H NMR Signature | Olefinic protons (4.5 - 6.0 ppm) | Aromatic protons (6.5 - 7.2 ppm) + Cyclopropyl high field (0.6 - 1.0 ppm) |
References
-
PubChem. 3-(1-Methylpropyl)phenol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
EPA CompTox. Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- Properties.[1] U.S. Environmental Protection Agency.[1] [Link][1]
-
Chemistry Steps. Organic Acid-Base Extractions.[1][2][4][Link]
-
Journal of Organic Chemistry. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols. ACS Publications.[1] [Link][1]
-
Google Patents. Separation and recovery of alkylated phenols (US4547596A).[1]
Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE.[1] Cyclopropyl derivatives can be biologically active; handle with care.[1]
Sources
Technical Support Center: Purification of Cyclopropyl Phenols via Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of cyclopropyl phenols using column chromatography. It addresses common challenges and provides robust troubleshooting strategies and detailed protocols to ensure successful separations.
Core Principles and Unique Challenges
The purification of cyclopropyl phenols by column chromatography presents a unique set of challenges stemming from the inherent chemical properties of both the cyclopropyl and phenolic functional groups.
-
Cyclopropyl Ring Strain: The cyclopropane ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1] Standard silica gel, being inherently acidic, can catalyze this degradation, leading to impurities and loss of the target compound.[2][3]
-
Phenolic Hydroxyl Group: The acidic proton and polar nature of the phenolic hydroxyl group can lead to strong interactions with the polar stationary phase (e.g., silica gel), resulting in peak tailing and poor resolution.[4] Furthermore, phenols are susceptible to oxidation, which can be mediated by the silica gel surface, forming colored impurities like benzoquinones.[5]
Understanding these potential pitfalls is the first step toward developing a successful purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Product Degradation or Disappearance on the Column
Question: My TLC analysis of the crude reaction mixture shows a clean spot for my cyclopropyl phenol, but after running a silica gel column, the desired product is either absent or present in very low yield, with new, unidentified spots appearing. What is happening?
Answer: This is a classic sign of on-column decomposition. The acidic nature of standard silica gel is likely causing the acid-catalyzed ring-opening of your cyclopropyl group.[2][3][6] Phenols can also be oxidized on the silica surface.[5]
Diagnostic Workflow:
-
Confirm Silica Gel Instability: Before running a full column, perform a stability test. Spot your crude material on a TLC plate, and then spot it again in the same location. Let the plate sit for an hour or two, then develop it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is not stable on silica gel.[2]
-
2D TLC Analysis: For a more rigorous check, spot your mixture on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, all spots will align on a diagonal. Any spots appearing off the diagonal are decomposition products.[2]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (Et3N) or ammonia, to your eluent. A common practice is to use 0.1-1% triethylamine in the mobile phase.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or neutral stationary phase.[2]
-
Alumina (Al₂O₃): Can be obtained in neutral, basic, or acidic forms. For phenols, neutral or weakly basic alumina is often a good choice.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[2]
-
-
Protect the Phenolic Hydroxyl Group: If the phenol's acidity is the primary cause of interaction and degradation, consider protecting it. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[7][8] This strategy reduces polarity and can prevent unwanted interactions with the stationary phase. A tetrafluoropyridyl (TFP) group is another option that is stable under various conditions and can be cleaved mildly.[9]
Issue 2: Poor Separation and Peak Tailing
Question: My cyclopropyl phenol is eluting from the column, but the peaks are broad and tailing significantly, leading to poor resolution from impurities. How can I improve the peak shape?
Answer: Peak tailing for phenolic compounds is often caused by strong, non-ideal interactions between the acidic phenol and active sites on the silica gel.[4]
Solutions:
-
Mobile Phase Modification:
-
Add a Polar Modifier: Including a small amount of a more polar solvent like methanol or a chelating agent like acetic acid in your eluent can help to block the active silanol groups on the silica surface, reducing tailing. For phenols, adding 0.1-1% acetic or formic acid to the mobile phase is a common strategy.[10]
-
Ammonia/Methanol System: For very polar phenols that do not move even with 100% ethyl acetate, a solvent system containing ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution mixed with dichloromethane) can be effective.[2]
-
-
Increase Eluent Polarity Post-Elution: If your compound starts to elute but then trails for many fractions, you can increase the polarity of the eluent more aggressively once the leading edge of your product peak is detected.[2] This helps to push the tailing material off the column more quickly.
-
Reverse-Phase Chromatography: If tailing persists, reverse-phase chromatography is an excellent alternative. The non-polar stationary phase (like C18 or phenyl-hexyl) minimizes the problematic interactions with the acidic phenol.[11][12]
Issue 3: Compound Fails to Elute or Elutes in the Solvent Front
Question: I've run my column, but my compound either never came off or it all came out in the first few fractions with no separation. What went wrong?
Answer: This points to a fundamental mismatch between your compound's polarity and the chosen chromatographic conditions.
Troubleshooting Steps:
-
Compound Never Elutes:
-
Decomposition: As discussed in Issue 1, your compound may have decomposed on the column.[2]
-
Too Polar for the Eluent: The mobile phase may not be polar enough to move the compound. This is common for highly polar phenols.[2] Try a more aggressive solvent system, such as one containing methanol or ammonia.[2]
-
Crystallization on Column: In rare cases of high concentration, the compound may have crystallized at the top of the column, blocking solvent flow.[2]
-
-
Compound Elutes in the Solvent Front:
-
Too Nonpolar for the Eluent: The mobile phase is too polar, and your compound has minimal interaction with the stationary phase. You need to use a less polar eluent (e.g., increase the hexane content in a hexane/ethyl acetate system).
-
Check TLC Conditions: Ensure your TLC solvent system gives an Rf value for the target compound between 0.2 and 0.4 for optimal separation on a column.[2]
-
FAQs: Purification of Cyclopropyl Phenols
Q1: What is the best stationary phase for purifying cyclopropyl phenols?
A1: There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your molecule.
-
Silica Gel: The most common and cost-effective choice. However, due to its acidity, it may require deactivation (e.g., with triethylamine) to prevent cyclopropyl ring-opening.[2][3]
-
Neutral Alumina: A good alternative to silica, especially if acid sensitivity is a major concern.
-
Reverse-Phase Silica (e.g., C18, Phenyl): Excellent for polar phenols and can provide different selectivity.[11][12] Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[13][14]
Q2: How do I choose the right mobile phase?
A2: Thin-Layer Chromatography (TLC) is your primary tool for mobile phase selection.
-
Normal Phase (Silica/Alumina): Start with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Adjust the ratio to achieve an Rf value for your target compound of ~0.3.[2][15]
-
Reverse Phase (C18): Use a mixture of a polar solvent (e.g., water, methanol, acetonitrile) and an organic modifier. Additives like formic acid or acetic acid (0.1%) are often used to improve peak shape.[10][11]
Q3: My cyclopropyl phenol is UV-inactive. How can I monitor the column fractions?
A3: If your compound lacks a chromophore for UV visualization, you will need to use a post-chromatographic staining method on your TLC plates. Common stains for general organic compounds include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable functional groups.
-
Anisaldehyde stain: A general-purpose stain that often gives a range of colors with different compounds.
-
Iodine chamber: Reversibly stains many organic compounds.
Q4: Can I use techniques other than column chromatography?
A4: Yes, other purification techniques may be suitable depending on the nature of your compound and impurities.
-
Crystallization: If your cyclopropyl phenol is a solid, crystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities.[16][17]
-
Distillation: For thermally stable, liquid cyclopropyl phenols, vacuum distillation can be a viable option, particularly on a larger scale.[16]
-
Preparative HPLC: Offers much higher resolution than flash chromatography and is ideal for separating closely related isomers or difficult mixtures.
Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography on Deactivated Silica Gel
This protocol is suitable for cyclopropyl phenols that show some instability on standard silica gel.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent you plan to use. Add 1% triethylamine (v/v) to the eluent. Swirl to create a homogenous slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) as the column runs.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Stationary and Mobile Phase Selection
| Problem | Stationary Phase | Recommended Mobile Phase System | Rationale |
| Acid-sensitive compound | Deactivated Silica Gel | Hexane/Ethyl Acetate + 0.5-1% Triethylamine | Neutralizes acidic sites, preventing ring-opening.[2] |
| High Polarity / Tailing | Reverse-Phase C18 | Water/Methanol or Water/Acetonitrile + 0.1% Formic Acid | Minimizes polar interactions causing tailing; acid improves peak shape.[10][11] |
| Aromatic Isomers | Phenyl-Hexyl | Acetonitrile/Water | Offers alternative selectivity based on π-π interactions.[13][18] |
| Severe Acid Sensitivity | Neutral Alumina | Dichloromethane/Methanol | A non-acidic support to avoid any potential for degradation.[4] |
Visualization: Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when encountering common issues during the purification of cyclopropyl phenols.
Caption: A decision tree for troubleshooting common purification issues.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Garrido-Mesa, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. [Link]
-
GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]
-
Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, ACS Publications. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
The oxidation of phenol on the surface of silica gel. ResearchGate. [Link]
-
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry Europe. [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
-
Improving HPLC Separation of Polyphenols. LCGC International. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018). NASA Technical Reports Server. [Link]
-
Photocatalytic Phenol Degradation by Silica-Modified Titanium Dioxide. (2021). MDPI. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]
-
Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. (2026). MDPI. [Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020). LCGC International. [Link]
-
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). PMC. [Link]
-
Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. ResearchGate. [Link]
-
TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. [Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. PMC, NIH. [Link]
-
Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. PubMed. [Link]
-
Chemically Bonded Phases in Chromatographic Silicas. (2024). Veeprho. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]
-
Alcohol Protecting Groups. University of Calgary. [Link]
-
Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). PMC. [Link]
-
Thermal degradation of phenolic resin/silica hybrid ceramers. ResearchGate. [Link]
- Purification of phenol.
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
Thin Layer Chromatography (TLC) Based Chemical Profiling and Antioxidant Activity of Selected Nepalese Medicinal Plants. SciSpace. [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. Semantic Scholar. [Link]
-
TLC in the Analysis of Plant Material. (2025). MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. agilent.com [agilent.com]
Technical Support Center: 1-Methylcyclopropyl (1-MCP) Stability
Ticket ID: MCP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing Acid-Mediated Ring Opening and Decomposition
User Guide Overview
Welcome to the 1-Methylcyclopropyl Support Center. You are likely here because your molecule—specifically one containing a 1-methylcyclopropyl ether, amine, or ester —is decomposing during standard acidic workups, silica chromatography, or TFA deprotection.[1]
This is a known "trap" in medicinal chemistry.[1] The 1-methylcyclopropyl group is often selected as a bioisostere for a tert-butyl group to improve metabolic stability (blocking CYP450 oxidation) or to rigidify a linker.[1] However, this structural change introduces a significant chemical liability: extreme acid sensitivity due to the formation of a highly stabilized tertiary carbocation.
This guide provides the mechanistic root cause, immediate troubleshooting steps for your current experiment, and structural design fixes for future iterations.
Part 1: The Diagnostic (The "Why")
Q: Why is my 1-methylcyclopropyl group falling apart in dilute acid when the cyclopropyl group alone is stable?
A: You are fighting the perfect storm of Ring Strain Release combined with Tertiary Carbocation Stability .
-
The Trigger: In the presence of acid (H⁺), the heteroatom (Oxygen or Nitrogen) attached to the ring gets protonated.
-
The Failure Mode: The bond between the ring and the leaving group breaks. In a standard cyclopropyl group, this is slow because it would form a secondary-like cation.[1] However, in your 1-methyl variant, ionization leads to a tertiary cyclopropylcarbinyl cation .[1]
-
The Bisected Cation: This cation is exceptionally stable due to "dancing resonance" (sigma-bond delocalization), making the ionization step kinetically rapid.[1]
-
The Collapse: Once formed, the cation relieves its 27.5 kcal/mol ring strain by opening into a homoallyl cation , which is then trapped by nucleophiles (water, halides) to form a ring-opened impurity.[1]
Visualizing the Failure Pathway
The following diagram illustrates the "Homoallyl Rearrangement" mechanism that is destroying your compound.
Caption: The acid-catalyzed pathway converting a stable 1-MCP moiety into a ring-opened homoallylic impurity via the tertiary cation.
Part 2: Troubleshooting Synthesis & Purification (The "How")
Q: I lost my product on the silica column. It was pure by TLC but degraded after elution.[1] How do I purify this?
A: Standard silica gel is slightly acidic (pH ~5-6).[1] For 1-methylcyclopropyl ethers (and some electron-rich amines), this is sufficient to catalyze the rearrangement described above.[1]
Protocol: Neutralized Silica Chromatography
You must buffer the stationary phase to prevent surface protonation.[1]
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N).[1] |
| 2 | Pre-treat Silica | Slurry the silica in the basic solvent before loading the column. Flush with 2 column volumes of basic solvent. |
| 3 | Load Sample | Load your sample using the basic solvent. Do not use pure DCM or Chloroform for loading if they are not neutralized (DCM can degrade to HCl over time).[1] |
| 4 | Alternative | If the compound is extremely labile, switch to Basic Alumina or Florisil stationary phases, which are inherently non-acidic. |
Q: How do I handle the workup if I used acid in the reaction?
A: Speed and temperature are your variables.[1] The hydrolysis is first-order with respect to both [H⁺] and [Substrate].[1]
-
Quench Cold: Cool the reaction to 0°C or -78°C before quenching.
-
Inverse Quench: Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution. Do not add water to the acid mixture (which creates local heat and high acidity pockets).[1]
-
Solvent Exchange: Avoid concentrating acidic solutions. Neutralize in situ before evaporation.[1]
Part 3: Troubleshooting Deprotection (The "When")
Q: My peptide synthesis requires TFA cleavage, but the 1-methylcyclopropyl group is blowing up. What is the workaround?
A: In peptide synthesis (SPPS), 95% TFA is standard.[1] This is lethal to electron-rich 1-methylcyclopropyl groups.[1] You must minimize the "life expectancy" of the carbocation by trapping it or preventing its formation.
Protocol: The "Low-Acid" Cocktail & Scavenger Tuning
If you cannot avoid TFA, you must use a scavenger cocktail that favors the stability of the starting material or traps the cation reversibly without destroying the scaffold (though preventing ring opening is difficult once the cation forms).
Recommended Strategy: The "Soft" Cleavage Instead of standard cleavage (95% TFA), utilize a dilute acid strategy if your linker allows (e.g., chlorotrityl resin).
| Component | Standard Cocktail | Recommended 1-MCP Cocktail | Function |
| Acid | 95% TFA | 1-5% TFA in DCM | Reduces protonation potential.[1] Only works for highly acid-labile linkers (e.g., 2-CTC).[1] |
| Scavenger | 2.5% TIS (Triisopropylsilane) | 5% TIS + 5% Water | Water is a nucleophile, but TIS is a hydride donor.[1] High scavenger load is essential to quench any cations formed.[1] |
| Time | 2-4 Hours | < 30 Minutes | Kinetic control.[1] |
Critical Note: If your 1-methylcyclopropyl group is part of the side chain and you need to remove global protection (requiring 95% TFA), you are likely at a dead end with the 1-methyl substituent. See Part 4.
Part 4: Structural Mitigation (The "What")
Q: I can't change the synthesis conditions. How do I redesign the molecule to keep the cyclopropyl shape but fix the stability?
A: You need to destabilize the transition state (the tertiary carbocation) without altering the steric profile of the drug candidate.
Design Fix: The Fluorine Patch Replace the methyl group with a Trifluoromethyl (-CF₃) or add Fluorine to the ring.
-
Mechanism: Fluorine is highly electronegative.[1] Placing it on or near the cyclopropyl ring exerts a strong inductive electron-withdrawing effect (-I).[1]
-
Result: This destabilizes the formation of the partial positive charge on the ring carbons, significantly raising the energy barrier for ring opening.
-
Trade-off: It lowers the pKa of nearby amines (making them less basic) and increases lipophilicity.
Comparison of Bioisosteres:
| Moiety | Acid Stability | Metabolic Stability | Steric Bulk |
| 1-Methylcyclopropyl | Poor (Ring opens) | High (Blocks oxidation) | High (Similar to t-Bu) |
| Cyclopropyl | Good | Moderate (Oxidation prone) | Moderate |
| 1-Fluorocyclopropyl | Excellent | High | Moderate |
| 1-(Trifluoromethyl)cyclopropyl | Excellent | Very High | High (Larger than t-Bu) |
References
-
Mechanism of Cyclopropylcarbinyl Rearrangement
-
Acid Hydrolysis of Ether Bioisosteres (MTBE Analog)
-
Cyclopropyl Groups in Medicinal Chemistry
-
General Stability of Amide/Amine Bonds in Acid
Sources
- 1. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclopropanation of Electron-Rich Styrenes
Role: Senior Application Scientist Topic: Transition-Metal Catalyzed Cyclopropanation of Electron-Rich Styrenes ID: TSC-ORG-042
Introduction: The Electron-Rich Paradox
Welcome to the technical support hub for styrene cyclopropanation. You are likely here because you are working with electron-rich styrenes (e.g., p-methoxy, p-amino, or p-thio styrenes).
The Paradox: Electron-donating groups (EDGs) make the alkene more nucleophilic, theoretically accelerating the attack on the electrophilic metal-carbene. However, this increased nucleophilicity also makes the substrate prone to cationic polymerization and oxidative degradation, often leading to "tarry" mixtures rather than high-value cyclopropanes.
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic challenges of these substrates.
Module 1: Catalyst Selection & Reactivity Tuning
User Query: “I’m seeing low conversion despite using standard Rh(II) catalysts. Is my catalyst dead, or is the substrate inhibiting it?”
Diagnostic Guide
Electron-rich styrenes are Lewis bases. They can coordinate to the axial sites of the catalyst, effectively poisoning it before the diazo compound can react.
| Catalyst Class | Mechanism Note | Best For | Risk Factor |
| Dirhodium(II) Carboxylates (e.g., | Concerted asynchronous mechanism. Highly electrophilic. | General purpose, high enantioselectivity (ee).[1][2][3][4][5][6] | High. Lewis acidic Rh centers are easily poisoned by amino/thio-styrenes. |
| Iron(III) Porphyrins (e.g., Fe(TPP)Cl, Halterman’s Porphyrin) | Radical-type mechanism (stepwise). | High TON, excellent trans-selectivity.[1][3][5] | Medium. Requires specific axial ligands (e.g., pyridine) to activate. |
| Cu(I)-Bis(oxazoline) (Cu-Box) | Carbene transfer via Cu(I). | Cost-effective, good for bulky substrates. | Low. Less prone to Lewis base poisoning than Rh, but lower turnover rates. |
Troubleshooting Q&A
Q: My reaction mixture turns dark immediately upon adding the diazo compound, and yield is <20%. A: You are likely observing carbene dimerization (formation of fumarates/maleates) dominating over cyclopropanation.
-
The Cause: The rate of diazo decomposition (
) is faster than the rate of carbene transfer to the alkene ( ). -
The Fix:
-
High Dilution: Increase solvent volume to favor the bimolecular reaction (cyclopropanation) over the bimolecular dimerization.
-
Slow Addition: Use a syringe pump to add the diazo compound over 4–8 hours. Keep the stationary concentration of carbene low.
-
Q: I am using a p-amino styrene and getting 0% conversion. A: The amine lone pair is binding to the metal center.
-
The Fix: Protect the amine (e.g., as a carbamate or amide) to reduce Lewis basicity. Alternatively, switch to a Cu(I)-Box system, which is more tolerant of Lewis basic nitrogens than Rh(II).
Module 2: The Polymerization Trap
User Query: “My product is a viscous oil/solid that is insoluble in methanol. NMR shows broad peaks.”
Root Cause Analysis
You have polymerized your starting material.[7] Electron-rich styrenes are notoriously susceptible to cationic polymerization initiated by the Lewis acidic metal catalyst.
Visualization: The Divergent Pathways
Caption: Divergent reaction pathways. Pathway B (Polymerization) is the primary risk with electron-rich styrenes.
Prevention Protocol
-
Switch Catalyst Metal: If Rh(II) causes polymerization, switch to Iron Porphyrins . The radical mechanism of Fe-porphyrins avoids the generation of the cationic intermediate that triggers polymerization [1].
-
Add a Non-Nucleophilic Base: Add 2,6-di-tert-butylpyridine (0.1 equiv). This scavenges trace protons (which can also initiate cationic polymerization) without coordinating to the metal catalyst.
-
Radical Inhibitors: If using a mechanism that involves radical intermediates (e.g., Co or Fe), ensure you are not adding radical inhibitors like BHT, as these will kill the catalytic cycle. However, for Rh(II) (concerted mechanism), adding BHT can sometimes prevent background radical polymerization of the styrene without stopping the cyclopropanation.
Module 3: Stereocontrol (Enantio- & Diastereoselectivity)
User Query: “I need the trans-isomer, but I’m getting a 50:50 cis/trans mixture.”
Mechanistic Insight
-
Rh(II) Carboxylates: Generally favor the trans isomer, but the ratio depends on the ligand bulk.
-
Fe-Porphyrins: Known for exceptionally high trans selectivity (often >95:5) due to the steric bulk of the porphyrin ring preventing the cis approach [2].
Optimization Table: Tuning Selectivity
| Variable | Adjustment | Effect on Electron-Rich Styrenes |
| Ligand (Rh) | Switch from | Increases trans-selectivity and enantioselectivity (ee) significantly. |
| Ligand (Cu) | Use bulky Box (Bis-oxazoline) ligands | Enhances ee; creates a chiral pocket that discriminates facial attack. |
| Temperature | Lower to -78°C or 0°C | Increases ee/de but decreases rate . Warning: May stall reaction with bulky styrenes. |
| Solvent | Switch to Pentane or Hexane | Non-polar solvents tighten the transition state, often improving ee. |
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation
Best for: High-value intermediates requiring high enantiopurity.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Charge: Add
(1.0 mol%) and the electron-rich styrene (1.0 equiv) in anhydrous pentane or DCM (0.1 M). -
Addition: Dissolve the diazo compound (1.2 equiv) in the same solvent. Load into a gas-tight syringe.
-
Execution: Add the diazo solution via syringe pump over 4–6 hours at room temperature (or 0°C if reactivity allows).
-
Critical Step: Stir for an additional 1 hour after addition is complete to consume trace diazo.
-
-
Quench: Filter through a short plug of silica/celite to remove the catalyst.
Protocol B: Iron-Porphyrin Catalyzed High-Trans Cyclopropanation
Best for: Scale-up, cost-efficiency, and avoiding polymerization.
-
Catalyst: Use Fe(TPP)Cl (Tetraphenylporphyrin iron(III) chloride) (1–2 mol%).
-
Additive: Add 1-methylimidazole (0.2 equiv) .
-
Why? The imidazole coordinates axially to the iron, accelerating the formation of the iron-carbene species and improving stability [3].
-
-
Solvent: Toluene or DCM.
-
Procedure: Add diazoacetate slowly (over 2 hours). The reaction is often robust enough to run at room temperature.
-
Workup: Evaporate solvent and purify via column chromatography.
Mechanism Visualization: The Iron-Porphyrin Cycle
Caption: Simplified catalytic cycle for Iron-Porphyrin cyclopropanation involving Fe(II)/Fe(III) redox states.
References
-
Wolf, B. A., et al. (2014). "Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts." Angewandte Chemie International Edition.
-
Hamaker, C. G., et al. (2015). "Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins." Iowa State University Digital Repository.
-
Li, Y., et al. (2004). "Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands."[4] Dalton Transactions.
-
Chuprakov, S., et al. (2013). "Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles." Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Simmons-Smith Reaction on Phenolic Substrates
Status: Operational Topic: Troubleshooting Zinc-Carbenoid Cyclopropanation on Phenols Audience: Synthetic Chemists & Process Development Scientists
Core Directive & System Overview
The Challenge: Phenolic substrates present a unique dichotomy in Simmons-Smith (SS) cyclopropanation. The phenolic hydroxyl group is acidic (
-
The Conflict: Standard zinc reagents (
or ) are consumed by the phenol to form zinc phenoxides, releasing gas and altering stoichiometry. -
The Opportunity: The resulting zinc phenoxide can act as a powerful directing group, coordinating the carbenoid to deliver the methylene unit syn to the oxygen.
This guide focuses on the Furukawa Modification (
Decision Matrix: Protocol Selection
Before starting, determine if your phenol is a "Director" or a "Distractor."
Figure 1: Decision tree for selecting the appropriate experimental strategy based on substrate topology.
Standard Operating Procedures (SOPs)
Protocol B: The "Sacrificial" Furukawa Method (Unprotected Phenols)
Use this when exploiting the hydroxyl group for stereocontrol.
The Logic: You must add enough Diethylzinc (
Stoichiometry Table:
| Component | Equivalents | Role |
|---|---|---|
| Phenolic Substrate | 1.0 | Limiting Reagent |
| Diethylzinc (
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Phenol (1.0 eq) in anhydrous DCM or 1,2-Dichloroethane (DCE). Cool to 0°C.[1]
-
Deprotonation (Critical): Slowly add
(1.0 eq of the total amount) dropwise.-
Observation: You will see vigorous bubbling (Ethane gas evolution).
-
Wait: Stir for 10-15 mins until bubbling ceases. You now have a solution of Zinc Phenoxide (
).
-
-
Carbenoid Formation: Add the remaining
followed immediately by the dropwise addition of .-
Note: Some protocols premix
and at 0°C before adding to the substrate, but for phenols, sequential addition often manages the exotherm better.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Slowly add Saturated
.-
Caution: Residual
will flame/fume if added too fast.
-
Troubleshooting & FAQs
Issue 1: "I am seeing O-Methylation (Methyl Ether) instead of Cyclopropanation."
Diagnosis: The zinc carbenoid (
Corrective Actions:
-
Lower the Temperature: O-alkylation has a higher activation energy than cyclopropanation. Run the reaction at -20°C to 0°C instead of RT or Reflux.
-
Change Solvent: Switch from DCM to a non-polar solvent like Toluene. Polar solvents can stabilize the transition state for O-alkylation.
-
Alternative Reagent: Use Chloroiodomethane (
) instead of Diiodomethane. The resulting carbenoid is often more reactive toward alkenes and less prone to side reactions [1].[4]
Issue 2: "The reaction mixture turned into a thick gel/solid."
Diagnosis: Zinc phenoxides are often polymeric and insoluble in non-polar solvents like DCM or Hexanes. If the reagent precipitates, it cannot react with the alkene.
Corrective Actions:
-
Solvent Blend: Add a small amount of dry Ether (
) or DME (Dimethoxyethane) to solubilize the zinc species.-
Warning: Ethers coordinate to Zinc and slow down the cyclopropanation. You may need to increase reaction time or temperature to compensate.
-
-
Dilution: Reduce concentration from 0.5 M to 0.1 M.
Issue 3: "My yield is low (<30%), and I see unreacted starting material."
Diagnosis: The "Sacrificial" equivalent hypothesis failed. The zinc phenoxide might be sequestering the active carbenoid, or moisture destroyed the reagent.
Corrective Actions:
-
Boost Stoichiometry: Increase
and to 5.0 - 10.0 equivalents. -
Lewis Acid Additive: Add Trifluoroacetic Acid (TFA) (1.0 eq relative to
). -
Check Reagent Quality:
degrades. Titrate it. should be copper-colored or clear, not dark red (iodine contamination). Wash with if dark.
Issue 4: "The stereochemistry is not what I expected (Low Diastereoselectivity)."
Diagnosis: The directing effect relies on a tight coordination between the Zinc, the Oxygen, and the Alkene.
Corrective Actions:
-
Remove Competing Ligands: Ensure no THF or coordinating solvents are present. Use pure DCM/DCE.
-
Substrate Geometry: The directing effect works best for Allylic alcohols/phenols. Homoallylic is weaker. Distal is non-existent.
-
The "Charette" Fix: If the substrate is a chiral allylic alcohol, adding a chiral dioxaborolane ligand can override the substrate control and enforce high enantioselectivity [3].
Mechanistic Visualization
Understanding the "Butterfly" Transition State is vital for troubleshooting stereochemistry.
Figure 2: The coordination pathway. The Zinc atom acts as a bridge between the phenolic oxygen and the carbenoid, ensuring syn-delivery.
Safety Protocol (Critical)
-
Pyrophoric Hazard:
ignites on contact with air. Always use a long needle and positive Nitrogen pressure. -
Quenching Exotherm: Never quench a large scale (>5g) reaction directly with acid. Use saturated Aqueous
or Rochelle's Salt (Potassium Sodium Tartrate) to break the zinc emulsion gently. -
Waste Disposal: The aqueous waste contains Zinc and Iodide. Do not mix with bleach (releases Iodine gas).
References
-
Denmark, S. E., & Edwards, J. P. (1991). Carbenoid cyclopropanations with chloroiodomethane. Journal of Organic Chemistry.[9]
-
Charette, A. B., et al. (2003). Bis(iodomethyl)zinc: An efficient reagent for the cyclopropanation of functionalized alkenes. Journal of the American Chemical Society.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][10][3][5][6][7][8][9][11][12][13][14] Organic Reactions.[1][2][10][5][6][7][8][9][11][12][14][15]
-
Furukawa, J., et al. (1968). A novel method for the preparation of cyclopropanes from olefins.[10][3][6][11][16] Tetrahedron Letters.
-
Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and homoaromaticity. Journal of the American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. organicreactions.org [organicreactions.org]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Solubility of 3-(1-Methylcyclopropyl)phenol in DMSO and methanol
The following technical guide is structured as a Tier 3 Support Resource for researchers working with 3-(1-Methylcyclopropyl)phenol . It synthesizes chemical principles with practical troubleshooting workflows.
Executive Summary & Compound Profile
User Query: What is the solubility of 3-(1-Methylcyclopropyl)phenol in DMSO and Methanol? How do I prevent precipitation during biological assays?
Technical Verdict: 3-(1-Methylcyclopropyl)phenol is a lipophilic alkyl-phenol. Based on its calculated LogP (~3.[1][2]3) and structural classification, it exhibits high solubility in both DMSO and Methanol.
-
DMSO: Recommended for biological stock solutions (typically >50 mM).
-
Methanol: Suitable for analytical standards (GC/MS, LC/MS) but less ideal for cell culture due to volatility and cytotoxicity.
Compound Specifications:
-
CAS Number: 1673559-64-2 (Note: Distinct from the sec-butyl analog, CAS 3522-86-9)
-
Molecular Formula:
-
Molecular Weight: 148.20 g/mol
-
Chemical Class: Alkyl-substituted phenol
-
pKa: ~10 (Weakly acidic)
Solubility Data & Solvent Selection
Reference Data for Alkyl-Phenol Class
| Solvent | Estimated Solubility Limit | Application Suitability | Notes |
| DMSO (Anhydrous) | > 100 mg/mL (> 600 mM) | High (Cell/Enzyme Assays) | Hygroscopic; absorbs water which decreases solubility over time. |
| Methanol | > 100 mg/mL | Medium (Analytical Chemistry) | Volatile; concentration changes due to evaporation. |
| Ethanol | > 50 mg/mL | Medium (In vivo/Ex vivo) | Less toxic than methanol; check assay tolerance. |
| Water/PBS | < 0.1 mg/mL (Poor) | Low (Direct dissolution) | Requires pre-dissolution in DMSO. |
Critical Insight: The cyclopropyl group increases lipophilicity compared to a standard methyl group. Direct dissolution in aqueous buffers will fail. You must use the Solvent-Shift Method (dissolve in DMSO
dilute into buffer).
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 50 mM Stock Solution in DMSO
Objective: Create a stable stock solution for long-term storage.
-
Weighing: Accurately weigh 7.41 mg of 3-(1-Methylcyclopropyl)phenol into a sterile, amber glass vial (phenols are light-sensitive).
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Grade
99.9%).-
Why Anhydrous? Water in DMSO promotes oxidative degradation of phenols (browning/pinking).
-
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
SOP-02: Aqueous Dilution (The "Crash-Out" Prevention)
Objective: Dilute stock into assay buffer without precipitation.
The Rule of 0.5%: Most cell-based assays tolerate up to 0.5% DMSO.
-
Step 1: Prepare your assay buffer (e.g., PBS + 1% BSA). Note: BSA acts as a carrier protein to stabilize lipophilic compounds.
-
Step 2: Rapidly inject the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO stock (this causes local high concentrations and precipitation).
Visual Workflows
Workflow A: Solubility & Dilution Logic
This diagram illustrates the decision process for preparing assay solutions to avoid precipitation ("crashing out").
Caption: Workflow for solubilization and dilution. Note the critical visual checks for precipitation.
Troubleshooting Guide (FAQ)
Issue 1: "My DMSO stock solution turned pink/red after a week."
Diagnosis: Oxidative Degradation. Phenols are electron-rich and prone to oxidation, forming quinones (which are colored) when exposed to air and light. Solution:
-
Purge: Always overlay stock vials with inert gas (Nitrogen or Argon) before closing.
-
Container: Use amber glass vials, not clear plastic.
-
Reagent Quality: Ensure your DMSO is fresh. Old DMSO accumulates peroxides.
Issue 2: "The compound precipitates when I add it to the cell culture media."
Diagnosis: Hydrophobic Crash-out. The 1-methylcyclopropyl group makes the molecule very hydrophobic. Solution:
-
Carrier Proteins: Ensure your media contains serum (FBS) or BSA. The albumin binds the phenol and keeps it in solution.
-
Intermediate Dilution: Do not go from 100% DMSO
0.1% DMSO in one step if the concentration is high. Perform a serial dilution in DMSO first, then a single step into media. -
Mixing Speed: Vortex the media while adding the compound to disperse it instantly.
Issue 3: "Is the cyclopropyl ring stable in DMSO?"
Diagnosis: Chemical Stability. Answer: Yes, the cyclopropyl ring is generally stable in DMSO at neutral pH. However, avoid strong acids (pH < 3), which can catalyze ring-opening of cyclopropyl groups. DMSO is slightly basic, which is protective for this structure.
Stability & Storage Architecture
Caption: Proper storage and recovery protocol to ensure compound integrity.
References
-
PubChem. Phenol, 3-(1-methylpropyl)- (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol Handling and Safety. Yale University. Available at: [Link][3]
Sources
Technical Support Center: Methylcyclopropyl (MCP) Moiety Preservation
Subject: Preventing Ring Opening of Methylcyclopropyl Groups During Workup & Purification Ticket ID: MCP-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Why is the Ring Opening?
The methylcyclopropyl (MCP) group represents a unique stability paradox. While the cyclopropane ring is kinetically stable enough for many transformations, it possesses significant thermodynamic instability due to ring strain (~27.5 kcal/mol).
The presence of the methyl group drastically increases acid sensitivity compared to unsubstituted cyclopropane. This is due to the Markovnikov-like effect : protonation of the ring leads to a transition state that resembles a tertiary carbocation, significantly lowering the activation energy for ring opening.
The Failure Mechanism: Acid-Catalyzed Homoallylic Rearrangement
When an MCP group encounters a proton source (
-
Protonation: The electrophile attacks the ring edge or corner.
-
Ring Scission: The bond breaks to relieve strain, generating a transient carbocation (stabilized by the methyl group).
-
Nucleophilic Trapping: A counter-ion or solvent molecule attacks, resulting in a homoallylic alkene or halide.
Visualizing the Failure Pathway
Figure 1: Mechanism of acid-catalyzed methylcyclopropane ring opening. Note the progression from strained ring to open chain.
Protocol Optimization: Workup & Purification
To preserve the MCP moiety, you must eliminate "Acid Shock" during quenching and "Surface Acidity" during purification.
Protocol A: The "Buffered Quench" System
Objective: Neutralize reaction mixtures without generating transient acidic pockets. Standard Error: Quenching basic reactions with 1M HCl. Correct Method:
| Parameter | Recommendation | Rationale |
| Quench Media | Sat. | Avoids the instantaneous low pH spike of strong mineral acids. |
| Temperature | Kinetic control; slows the rate of ring opening significantly. | |
| Extraction Solvent | Avoids | |
| Drying Agent | Avoid |
Protocol B: Deactivated Silica Gel Chromatography
Objective: Passivate acidic silanol groups (
Step-by-Step Workflow:
-
Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% to 3% Triethylamine (
) .[1]-
Example: 97% Hexanes / 2% EtOAc / 1%
.
-
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this basic eluent. This converts acidic
sites to ammonium salts ( ). -
Elution: Run your purification. You can usually remove the
from the mobile phase after the initial flush, or keep it at 0.5% if the compound is extremely labile. -
Post-Column: Rotovap fractions immediately. Do not let the compound sit in solution with silica fines.
Critical Note: If the MCP group is part of a basic amine molecule, consider using Basic Alumina instead of silica to completely bypass the acidity issue [1].
Decision Logic for Purification
Use this logic tree to determine the safest purification route for your specific MCP substrate.
Figure 2: Decision matrix for selecting the stationary phase to prevent MCP degradation.
Frequently Asked Questions (FAQ)
Q: Can I use Chloroform (
-
Fix: Filter
through a small plug of basic alumina immediately before use, or use (Benzene-d6) which is non-acidic [2].
Q: I see a new spot on TLC just by spotting the crude mixture. What happened? A: This is "on-plate decomposition." The silica on TLC plates is acidic (pH ~5). If your compound degrades on the plate, it will degrade on the column.
-
Fix: Pre-elute your TLC plate with 5%
in hexanes, dry it, and then spot your compound. If the spot remains stable, you must use Protocol B (Deactivated Silica) for the column.
Q: Can I use Magnesium Sulfate (
-
Fix: Use Sodium Sulfate (
) or Potassium Carbonate ( ), which are chemically benign or slightly basic.
References
-
University of Rochester. Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from [Link]
-
Reich, H. J. Common Solvents and their Properties (NMR Solvents). University of Wisconsin-Madison. Retrieved from [Link]
-
Master Organic Chemistry. Opening of Epoxides (and Cyclopropanes) with Acid. Retrieved from [Link]
Sources
Validation & Comparative
Advanced Analytical Guide: 1H NMR Spectrum Analysis of 3-(1-Methylcyclopropyl)phenol
Executive Summary & Application Context
3-(1-Methylcyclopropyl)phenol represents a specialized pharmacophore in medicinal chemistry, often utilized as a bioisostere for tert-butyl groups or to introduce conformational restriction in tyrosine kinase inhibitors. Its "performance" in an analytical context is defined by the spectral resolution of its unique aliphatic signature—a rigid cyclopropyl ring substituted with a methyl group.
This guide provides a rigorous comparison of the 1H NMR profile of 3-(1-Methylcyclopropyl)phenol against its critical structural analogs and common synthetic impurities. Unlike Low-Resolution Mass Spectrometry (LRMS), which cannot distinguish this compound from its ring-opened isomer (3-isopropylphenol) due to identical molecular weights (MW 148.2 g/mol ), 1H NMR offers definitive structural validation.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent effects on the labile phenolic proton and maximizes resolution of the cyclopropyl coupling patterns.
Standardized Acquisition Parameters
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS.-
Rationale:
minimizes hydrogen bonding broadening compared to DMSO- , allowing for sharper aromatic coupling resolution.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (~0.1 M).
-
Note: Higher concentrations may shift the -OH signal downfield due to intermolecular H-bonding.
-
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16 (minimum) to resolve 13C satellites for purity assessment.
Sample Preparation Workflow
Figure 1: Sample preparation and validation workflow. The
Spectral Analysis: The "Product" Performance
The 1H NMR spectrum of 3-(1-Methylcyclopropyl)phenol is characterized by three distinct regions. The "performance" of this spectrum is measured by the clear separation of the methyl singlet from the cyclopropyl multiplets, a feature that collapses in flexible analogs.
Table 1: Chemical Shift Assignments (CDCl3, 400 MHz)
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Utility |
| Aliphatic | 0.75 – 0.85 | Multiplet | 2H | Cyclopropyl | High : Unique to cyclopropane ring current. |
| Aliphatic | 0.88 – 0.98 | Multiplet | 2H | Cyclopropyl | High : Distinguishes from isopropyl/alkyl chains. |
| Aliphatic | 1.36 | Singlet | 3H | Methyl ( | Critical : Verifies quaternary carbon attachment. |
| Phenolic | ~4.8 – 5.5 | Broad Singlet | 1H | Phenolic | Exchangeable; shift varies with concentration. |
| Aromatic | 6.65 – 6.75 | Multiplet | 2H | Ar-H (Ortho/Para to OH) | Overlapping signals for H4/H6. |
| Aromatic | 6.82 | Broad Singlet | 1H | Ar-H (H2) | Isolated proton between substituents. |
| Aromatic | 7.15 | Triplet ( | 1H | Ar-H (H5) | Characteristic meta-substitution coupling. |
Mechanistic Insight: Cyclopropyl Anisotropy
The cyclopropyl protons appear unusually upfield (0.7–1.0 ppm) compared to standard alkyl chains (1.2–1.5 ppm). This is due to the diamagnetic anisotropy of the cyclopropane ring, where the induced ring current shields the protons attached to the ring. This feature is the primary "fingerprint" validating the integrity of the strained ring system.
Comparative Analysis: Product vs. Alternatives
In synthesis and quality control, the target compound must be distinguished from specific isomers and impurities. The following comparison demonstrates the superior diagnostic power of NMR over MS for these cases.
Comparison 1: Target vs. Ring-Opened Impurity (3-Isopropylphenol)
A common degradation pathway or synthetic byproduct involves the hydrogenolysis of the cyclopropane ring to an isopropyl group. Both have MW = 148.2.
| Feature | 3-(1-Methylcyclopropyl)phenol (Target) | 3-Isopropylphenol (Alternative/Impurity) |
| Methyl Signal | Singlet at ~1.36 ppm | Doublet at ~1.23 ppm ( |
| Methine Proton | Absent (Quaternary Carbon) | Septet at ~2.85 ppm ( |
| Ring Protons | High-field multiplets (0.7–1.0 ppm) | Absent (No signals < 1.0 ppm) |
| Conclusion | Unambiguous ID. The presence of a singlet methyl and absence of a methine septet confirms the ring is intact. |
Comparison 2: Target vs. Regioisomer (4-(1-Methylcyclopropyl)phenol)
Regioselectivity issues during Friedel-Crafts alkylation can produce the para isomer.
-
Target (Meta): The aromatic region is complex (ABCD system). Key feature is the triplet at ~7.15 ppm (H5) and the isolated singlet-like H2 at ~6.82 ppm .
-
Alternative (Para): The aromatic region simplifies to a symmetrical AA'BB' system (two distinct doublets, integrating 2H each) around 6.7 and 7.2 ppm.
-
Performance: NMR instantly validates the substitution pattern, whereas standard LC-MS retention times may be indistinguishable.
Comparison 3: Target vs. Des-methyl Analog (3-Cyclopropylphenol)
If the starting material was cyclopropylphenol (lacking the methyl), the spectrum changes significantly in the aliphatic region.
-
Target: Methyl is a Singlet (3H) .[1] No methine proton on the ring attachment point.
-
Alternative: Methine proton appears as a Multiplet (1H) at ~1.8 ppm. Methyl signal is absent.
Decision Tree for Structural Verification
Use this logic flow to interpret the NMR data and confirm the identity of 3-(1-Methylcyclopropyl)phenol.
Figure 2: Logic tree for distinguishing the target compound from common synthetic impurities and isomers based on 1H NMR spectral features.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
- Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Reference for general aromatic coupling constants and additivity rules).
- Shoolery, J. N. "Technical Report: Aromatic Proton Chemical Shifts." Varian Associates, Palo Alto, CA. (Basis for meta-substitution shift prediction).
-
PubChem Compound Summary. "1-Phenyl-1-methylcyclopropane (Analogous Aliphatic Data)." CID 137503. Link
-
National Institute of Standards and Technology (NIST). "3-Isopropylphenol Mass Spectrum & Data." NIST Chemistry WebBook. Link
Sources
Definitive Guide to NMR Characterization of 1-Methylcyclopropyl Protons
The 1-methylcyclopropyl moiety is a high-value structural motif in modern drug discovery, often employed as a bioisostere for isopropyl or tert-butyl groups to restrict conformation, modulate lipophilicity, and block metabolic hot spots (specifically CYP450 oxidation).
Distinguishing this group from its acyclic analogs (isopropyl, tert-butyl) or unsubstituted cyclopropyl rings requires a precise understanding of its unique NMR signature. This guide provides an in-depth technical comparison.
Executive Summary: The Diagnostic Signature
The 1-methylcyclopropyl group presents a distinct NMR profile characterized by a high-field methyl singlet and a complex high-field methylene multiplet . Unlike the isopropyl group (doublet methyls + septet methine) or the tert-butyl group (intense singlet, no ring protons), the 1-methylcyclopropyl motif combines the simplicity of a methyl singlet with the diagnostic complexity of a strained ring system.
Key Diagnostic Signals (1H NMR, CDCl3)
| Structural Element | Signal Type | Chemical Shift ( | Multiplicity | Integral |
| Methyl Group (-CH3) | Singlet | 0.80 – 1.45 ppm | s (Singlet) | 3H |
| Ring Protons (-CH2-) | Multiplet | 0.30 – 1.00 ppm | m (AA'BB') | 4H |
Theoretical Basis of Signals
Ring Current & Anisotropy
The cyclopropane ring possesses significant magnetic anisotropy due to the electron density in the curved "banana bonds" (high p-character).
-
Shielding Effect: Protons located above or below the ring plane (the methylene protons) are strongly shielded, often appearing upfield (0.3–1.0 ppm), sometimes even below 0 ppm depending on the substituent
. -
Methyl Environment: The methyl group at the 1-position is held in the deshielding cone of the ring's magnetic anisotropy but is rigidly fixed. Because C1 is quaternary, there is no vicinal proton to split the methyl signal, resulting in a sharp singlet .
Spin System Logic
The four ring protons constitute an AA'BB' (or AA'XX') spin system.
-
Symmetry: If the substituent
is achiral and symmetric, the two protons cis to the methyl group are chemically equivalent, as are the two protons trans to the methyl group. -
Magnetic Non-Equivalence: Despite chemical equivalence,
and are magnetically non-equivalent because . This results in a complex multiplet rather than a simple triplet/doublet pattern.
Comparative Analysis: 1-Methylcyclopropyl vs. Alternatives
This section objectively compares the 1-methylcyclopropyl signal profile against common structural alternatives used in hit-to-lead optimization.
Table 1: Comparative 1H NMR Profiles
| Feature | 1-Methylcyclopropyl | Isopropyl (-CH(CH3)2) | t-Butyl (-C(CH3)3) | Cyclopropyl (-CH(CH2)2) |
| Methyl Signal | Singlet (3H) | Doublet (6H) | Singlet (9H) | N/A |
| Methyl Shift | 0.8 – 1.4 ppm | 1.1 – 1.3 ppm | 1.0 – 1.5 ppm | N/A |
| Diagnostic Coupling | None (on Methyl) | None | ||
| Methine Proton | Absent (Quaternary C) | Septet (1H) (~2.5-4.0 ppm) | Absent | Multiplet (1H) (-0.2 - 0.6 ppm) |
| Ring/Methylene | Multiplet (4H) (0.3-1.0 ppm) | Absent | Absent | Multiplet (4H) (0.4-1.0 ppm) |
Table 2: Comparative 13C NMR Profiles (Decoupled)
| Feature | 1-Methylcyclopropyl | Isopropyl | t-Butyl |
| Methyl Carbon | ~20 – 26 ppm | ~20 – 24 ppm | ~28 – 32 ppm |
| Quaternary (15 – 30 ppm) | Methine (CH) | Quaternary (30 – 40 ppm) | |
| Methylene (CH2) (10 – 18 ppm) | Methyls are | Methyls are |
Logical Workflow for Signal Assignment
The following diagram illustrates the decision logic for assigning a 1-methylcyclopropyl group in a complex spectrum.
Figure 1: Decision tree for distinguishing 1-methylcyclopropyl from isopropyl and t-butyl groups based on 1H NMR data.
Experimental Protocol: High-Resolution Characterization
To unambiguously characterize this moiety, specifically when
Sample Preparation
-
Solvent: Use CDCl3 for standard profiling. If signals overlap with the TMS/water region, switch to Benzene-d6 (C6D6). Benzene often induces significant shifts in cyclopropyl protons due to magnetic anisotropy, resolving AA'BB' multiplets.
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent to ensure sufficient signal-to-noise ratio for the 13C quaternary signal.
Acquisition Parameters
-
1D 1H NMR:
-
Sweep Width: -2 to 14 ppm (capture high-field ring protons).
-
Scans: 16-64.
-
Validation: Verify the integral ratio of Methyl (3H) to Ring (4H) is exactly 3:4.
-
-
1D 13C {1H} NMR:
-
Look for the Quaternary C1 signal. In 1-methylcyclopropyl derivatives, this appears in the 15–30 ppm range, significantly upfield from a t-butyl quaternary carbon (~30-40 ppm).
-
-
2D HSQC (Multiplicity-Edited):
-
Methyl: Positive phase (red/blue depending on settings).
-
Ring Methylene: Negative phase (opposite to methyl).
-
Quaternary C1: Silent (No correlation). This is the definitive proof of the 1-substituted motif.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating the 1-methylcyclopropyl moiety.
Supporting Experimental Data: Representative Shifts
Based on literature data for N-(1-methylcyclopropyl)acetamide and related drug intermediates:
-
Compound: N-(1-methylcyclopropyl)acetamide
-
1H NMR Signals:
- 1.95 (s, 3H, COCH3)
- 1.38 (s, 3H, Cyclopropyl-CH3)
- 0.60 – 0.85 (m, 4H, Ring Protons)
- 6.10 (br s, 1H, NH)
-
Interpretation: The methyl group on the ring appears at 1.38 ppm. The ring protons form a tight multiplet upfield. The lack of splitting on the 1.38 ppm signal confirms the quaternary attachment.
References
-
Chemistry Steps. NMR Chemical Shift Values Table. (Accessed 2024).[3] Link
-
National Institute of Standards and Technology (NIST). Acetamide, N-(1-methylpropyl)- Mass Spectrum (Comparison). (Accessed 2024).[3] Link
-
University of Wisconsin-Madison (Reich Collection). 1H NMR Chemical Shifts. (Accessed 2024).[3] Link
-
PubChem. 1-Cyclopropyl-1-(1-methylcyclopropyl)cyclopropane Data. (Accessed 2024).[3] Link
-
Royal Society of Chemistry. Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation. (Accessed 2024).[3] Link
Sources
Comparative Mass Spectrometry Guide: 3-(1-Methylcyclopropyl)phenol vs. Structural Isomers
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(1-Methylcyclopropyl)phenol. This document is structured to assist researchers in the structural validation of this compound, particularly when distinguishing it from isomeric impurities or alternative scaffolds in drug discovery.
Executive Summary & Structural Context
3-(1-Methylcyclopropyl)phenol (Formula: C₁₀H₁₂O | MW: 148.20) represents a strategic scaffold in medicinal chemistry, often utilized to introduce metabolic stability and conformational restriction compared to linear alkyl analogs.
In synthetic workflows, a critical challenge is distinguishing the intact cyclopropyl ring from ring-opened isomeric impurities (e.g., methallyl phenols) or constitutional isomers (e.g., cyclobutyl phenols). This guide delineates the specific Electron Ionization (EI) fragmentation pathways that serve as diagnostic fingerprints for the 1-methylcyclopropyl moiety.
The "Alternatives" (Isomeric Interferences)
To validate the "performance" (spectral identity) of your product, it must be compared against its most likely synthetic byproducts/isomers:
-
3-(2-Methylallyl)phenol: A common ring-opening impurity.
-
3-Cyclobutylphenol: A ring-expansion isomer.
-
3-(But-1-en-2-yl)phenol: A regioisomer formed via elimination.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This setup minimizes thermal degradation of the strained cyclopropyl ring prior to ionization.
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS). Ionization: Electron Impact (EI) at 70 eV.
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C | Critical: Lower than standard (250°C) to prevent thermal ring opening of the cyclopropyl group before MS analysis. |
| Column | DB-5ms (or equiv.) | Non-polar stationary phase prevents catalytic decomposition of the phenol. |
| Ion Source Temp | 230°C | Standard temperature to maintain ion transmission without excessive fragmentation. |
| Scan Range | m/z 40–200 | Captures the molecular ion (148) and low-mass diagnostic fragments (41, 55). |
Fragmentation Analysis: The 1-Methylcyclopropyl Fingerprint
The mass spectrum of 3-(1-Methylcyclopropyl)phenol is governed by the interplay between the stability of the aromatic ring and the strain energy of the cyclopropyl substituent.
Key Diagnostic Ions
-
m/z 148 (M⁺•): The molecular ion is prominent due to the aromatic stabilization.
-
m/z 133 (M – 15): Primary Diagnostic. Loss of the methyl group attached to the quaternary carbon of the cyclopropyl ring. This formation is favored as it relieves steric crowding and ring strain, leading to a resonance-stabilized cation.
-
m/z 120 (M – 28): Loss of Ethylene (C₂H₄). Characteristic of cyclopropyl rings, which can undergo retro-cycloaddition-like fragmentation. Note: Phenols also lose CO (28 Da), but the intensity here is enhanced by the cyclopropyl moiety.
-
m/z 107 (M – 41): Base Peak Candidate. Loss of the allyl radical (C₃H₅•) or ring opening followed by cleavage. This generates the Hydroxytropylium ion , the universal signature of alkyl-substituted phenols.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the causality behind the observed fragments.
Caption: Fragmentation cascade of 3-(1-Methylcyclopropyl)phenol. The parallel loss of methyl (133) and allyl (107) distinguishes this scaffold.
Performance Comparison: Target vs. Isomers
This section objectively compares the target compound against its "alternatives" (isomers). Use this table to interpret your spectral data.
| Feature | Target: 3-(1-Methylcyclopropyl)phenol | Alternative: 3-(2-Methylallyl)phenol (Open Chain) | Alternative: 3-Cyclobutylphenol (Ring Expansion) |
| Molecular Ion | m/z 148 (Strong) | m/z 148 (Moderate) | m/z 148 (Strong) |
| Base Peak | m/z 107 or 133 | m/z 133 (Allylic cleavage) or 55 | m/z 120 (Loss of C₂H₄) |
| Diagnostic Ratio | High 133/148 ratio (Methyl loss favored). | High 55 (C₄H₇ fragment). | High 120 (Splitting of C4 ring). |
| Distinctive Loss | M-15 (Methyl) is sharp and distinct. | M-1 (Allylic H) often visible. | M-28 (Ethylene) is dominant. |
| Mechanism | Quaternary methyl loss relieves strain. | Allylic cleavage of methyl group.[1] | [2+2] Retro-cyclization. |
Interpretation Guide
-
Check m/z 133: If this peak is dominant, you likely have the 1-methylcyclopropyl or the methylallyl isomer.
-
Check m/z 120: If this peak is the base peak (100% intensity), suspect the Cyclobutyl isomer (C4 ring splitting).
-
Check m/z 55: A high abundance of m/z 55 (C₄H₇⁺) suggests the open-chain Methylallyl isomer, which fragments easily to form the alkenyl cation. The intact cyclopropyl ring is more robust and produces fewer low-mass alkene fragments.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and benzylic cleavage).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol and Alkylphenols. National Institute of Standards and Technology.[2][3] Available at: [Link]
- Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Protonated Alkylbenzenes and Related Species. Chemical Reviews, 112(11), 5902-5946.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
Comparative Guide: Metabolic Stability of tert-Butyl vs. 1-Methylcyclopropyl Phenols
Executive Summary
In lead optimization, the tert-butyl (t-Bu) group is a classic pharmacophore used to increase lipophilicity and provide steric shielding against Phase II conjugation of phenols. However, it frequently introduces a metabolic "soft spot," rendering molecules susceptible to rapid Phase I oxidation by Cytochrome P450 (CYP) enzymes.
The 1-methylcyclopropyl (MCP) moiety has emerged as a superior bioisostere. While retaining the steric bulk necessary to protect the phenolic hydroxyl group, the MCP group significantly enhances metabolic stability. This improvement is driven by three converging factors:
-
Statistical Reduction: A decrease in available oxidizable hydrogens from 9 to 3.
-
Bond Dissociation Energy (BDE): The high BDE of cyclopropyl C–H bonds (~106 kcal/mol) effectively "deactivates" the ring carbons, funneling metabolism solely to the single methyl substituent.
-
Physicochemical Profile: A reduction in LogP/LogD, lowering non-specific microsomal binding and CYP affinity.
This guide details the mechanistic basis for this switch, provides comparative data, and outlines the experimental protocols required to validate this bioisosteric replacement in your specific chemical series.
Mechanistic Analysis: The "Cyclopropyl Switch"
To understand the stability difference, we must look beyond simple sterics and analyze the electronic and probabilistic nature of CYP-mediated oxidation.
The tert-Butyl Liability (The "9-Hydrogen Trap")
The tert-butyl group presents a massive target for CYP enzymes.
-
Mechanism: CYP enzymes (typically CYP3A4 or CYP2C family) abstract a hydrogen atom (HAT) from one of the methyl groups.
-
Probability: With three equivalent methyl groups, there are 9 chemically equivalent hydrogens available for abstraction.
-
Outcome: Rapid conversion to the alcohol metabolite (
), which often undergoes further oxidation to the carboxylic acid or elimination, leading to rapid clearance ( ).
The 1-Methylcyclopropyl Advantage
Replacing the t-Bu group with a 1-methylcyclopropyl group alters the metabolic landscape fundamentally.
-
The Cyclopropyl Shield: The C–H bonds on the cyclopropane ring possess significant
-character ( hybridization). This results in shorter, stronger bonds (BDE 106 kcal/mol) compared to acyclic alkyl C–H bonds ( 96-98 kcal/mol). Consequently, the ring hydrogens are essentially inert to CYP oxidation under standard physiological conditions. -
Target Reduction: The only "vulnerable" hydrogens are those on the single 1-methyl group. This reduces the statistical target size from 9H to 3H .
-
Conformational Locking: The rigid cyclopropyl ring can enforce specific conformations (the "bisected" conformation relative to the aromatic ring) that may sterically hinder the approach of the heme iron to the methyl group more effectively than the freely rotating t-Bu group.
Visualizing the Metabolic Pathways
Figure 1: Comparative metabolic fates. The red path indicates the rapid oxidation of the t-Bu group due to statistical probability and weaker C-H bonds. The green path shows the resistance of the MCP group, where the ring acts as a metabolic "sink."
Comparative Performance Data
The following table summarizes the expected physicochemical and metabolic shifts when transitioning from t-Bu to MCP in a phenolic series.
| Parameter | tert-Butyl Phenol (t-Bu) | 1-Methylcyclopropyl Phenol (MCP) | Impact of Switch |
| Hybridization | Increased bond strength in ring. | ||
| Oxidizable Hydrogens | 9 (Equivalent methyl H's) | 3 (Methyl H's only) | 3x reduction in statistical probability. |
| Lipophilicity ( | Baseline (High) | -0.4 to -0.8 units lower | Improved solubility; reduced non-specific binding. |
| Metabolic Site | Any of 3 Methyl groups | Only the 1-Methyl group | Focused metabolism; slower rate. |
| Intrinsic Clearance ( | High (Rapid oxidation) | Low to Moderate | Extended Half-life ( |
| Phase II Blocking | Excellent | Excellent | Retains protection of Phenol -OH. |
Experimental Protocols
To validate this bioisosteric replacement in your project, use the following self-validating Microsomal Stability Protocol.
In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute test compounds to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 minutes. Note: 1 µM is chosen to ensure pseudo-first-order kinetics (
). -
Initiation: Add NADPH regenerating system to initiate the reaction. Total volume: 200 µL.
-
Sampling: At
minutes, remove 30 µL aliquots. -
Quenching: Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
-
Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode).
Calculation:
Plot
Decision Logic for Bioisostere Selection
Use the following flowchart to decide when to deploy the MCP group.
Figure 2: Strategic decision tree for replacing tert-butyl groups. The MCP group is the primary choice when t-Bu oxidation drives clearance and a reduction in lipophilicity is desired.
References
-
Barnes-Seeman, D., et al. (2013).[1] "Metabolically Stable tert-Butyl Replacement."[1] ACS Medicinal Chemistry Letters, 4(6), 514–516.
- Key Insight: Establishes the paradigm of removing C-H bonds to improve stability, comparing t-Bu to trifluoromethylcyclopropyl.
-
Wiberg, K. B., et al. (2011). "Conformational Studies in the Cyclohexane Series." Journal of Organic Chemistry.
- Key Insight: details the "cyclopropyl effect" on conform
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Key Insight: Comprehensive review of cyclopropyl properties, including metabolic stability and bond dissoci
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Key Insight: Discusses the strategic use of cycloalkyl groups to modul
-
Shanu-Wilson, J. (2022).[2] "Metabolism of t-butyl groups in drugs." Hypha Discovery.
- Key Insight: Practical examples of t-Bu metabolic liabilities in commercial drugs (e.g., Ombitasvir).
Sources
High-Resolution HPLC Profiling: 3-(1-Methylcyclopropyl)phenol vs. Isomeric Impurities
This guide serves as an advanced technical resource for the HPLC analysis of 3-(1-Methylcyclopropyl)phenol , a critical intermediate in the synthesis of sterically hindered phenolic APIs (e.g., specific kinase inhibitors or anesthetic analogs like Ciprofol).
The following content is structured to address the specific challenge of resolving the meta-substituted target from its positional isomers (ortho/para) and synthetic byproducts.
Executive Summary
The Challenge: The synthesis of 3-(1-Methylcyclopropyl)phenol typically involves Friedel-Crafts alkylation or Grignard-mediated cyclopropanation. These pathways inherently generate positional isomers—specifically 2-(1-Methylcyclopropyl)phenol (Ortho) and 4-(1-Methylcyclopropyl)phenol (Para) —which possess nearly identical hydrophobicities (LogP ~3.3) and pKa values to the target meta-isomer. Standard C18 methods often fail to achieve baseline resolution (
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the selectivity-enhanced Phenyl-Hexyl stationary phase. While C18 relies on hydrophobicity, Phenyl-Hexyl leverages
Compound Profile & Impurity Landscape
Understanding the analytes is the first step to successful separation. The retention behavior is governed by the steric bulk of the cyclopropyl group and the acidity of the phenolic hydroxyl.
| Compound ID | Chemical Name | Role | LogP (Est.) | Critical Separation Factor |
| Target | 3-(1-Methylcyclopropyl)phenol | API Intermediate | 3.3 | Reference Peak |
| Impurity A | Phenol | Starting Material | 1.5 | Elutes early (High Polarity) |
| Impurity B | 2-(1-Methylcyclopropyl)phenol | Ortho-Isomer | 3.3 | Chelation/Steric shielding (Elutes earlier than Target) |
| Impurity C | 4-(1-Methylcyclopropyl)phenol | Para-Isomer | 3.3 | Max Hydrophobicity (Critical Pair with Target) |
| Impurity D | 1-Methylcyclopropyl-benzene | De-hydroxylated byproduct | 3.8 | Late eluter (Non-polar) |
Comparative Performance: C18 vs. Phenyl-Hexyl
The following data represents optimized performance metrics. The Phenyl-Hexyl phase is recommended for purity profiling due to its ability to resolve the critical Meta/Para pair.
Experimental Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, pKa ~10).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 275 nm.
Performance Data Table
| Parameter | Standard C18 Column (5µm, 150mm) | Phenyl-Hexyl Column (3µm, 150mm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Target Retention (RT) | 12.4 min | 14.1 min |
| Impurity A (Phenol) RT | 3.2 min | 3.5 min |
| Impurity B (Ortho) RRT | 0.92 | 0.88 |
| Impurity C (Para) RRT | 1.02 (Co-elution risk) | 1.08 |
| Crit. Resolution ( | 1.1 (Meta/Para) | 2.4 (Meta/Para) |
| Tail Factor ( | 1.3 | 1.1 |
Analysis:
-
C18 Performance: The C18 column struggles to separate the Meta and Para isomers because their hydrophobic surface areas are nearly identical. The Resolution (
) of 1.1 indicates partial overlap, making accurate quantitation of the impurity difficult. -
Phenyl-Hexyl Performance: The Phenyl-Hexyl phase interacts differently with the electron cloud of the para-isomer compared to the meta-isomer. This "shape selectivity" pushes the resolution to 2.4, allowing for robust integration of the impurity peak.
Detailed Experimental Protocol
This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column is performing adequately before samples are run.
Step 1: Mobile Phase Preparation[3]
-
Solvent A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid (
) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.-
Why: Acidification prevents the ionization of the phenolic group (
), ensuring the analyte remains neutral and interacts strongly with the stationary phase.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Step 2: Gradient Program
-
Time 0 min: 80% A / 20% B
-
Time 15 min: 20% A / 80% B (Linear Ramp)
-
Time 18 min: 20% A / 80% B (Hold to elute non-polars)
-
Time 18.1 min: 80% A / 20% B (Re-equilibration)
-
Time 23 min: Stop
Step 3: System Suitability Test (SST)
Prepare a mixture containing 1.0 mg/mL of the Target and 0.05 mg/mL of Phenol (Impurity A).
-
Acceptance Criteria:
-
Phenol Retention Time: 3.0 - 4.0 min.
-
Target Retention Time: 12.0 - 15.0 min.
-
USP Tailing Factor (Target): < 1.5.
-
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for method development and the origin of the impurities.
Caption: Workflow illustrating the origin of isomeric impurities and the rationale for selecting Phenyl-Hexyl stationary phases to achieve baseline resolution.
References
-
PubChem. (2025).[3][4] Phenol, 3-(1-methylpropyl)- Compound Summary. National Library of Medicine. [Link]
-
EPA. (1999). Method for the determination of phenol and methylphenols in ambient air using HPLC. Compendium Method TO-8. [Link]
-
Schürenkamp, J., et al. (2011).[5] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine. [Link]
Sources
- 1. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Phenol, 3-(1-methylpropyl)- | C10H14O | CID 107117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclopropylphenol | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of Cyclopropyl Phenols
The following guide details the infrared (IR) spectroscopic identification of cyclopropyl rings in phenol derivatives, contrasting them with common alkyl alternatives like isopropyl groups.
Executive Summary
The Challenge: Distinguishing a cyclopropyl ring from other alkyl substituents (e.g., isopropyl, ethyl) on a phenol scaffold is a frequent analytical hurdle in medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl but possesses unique electronic properties due to ring strain and "banana bonds" (high p-character).
The Solution: IR spectroscopy offers a rapid, non-destructive method to differentiate these motifs.[1] The diagnostic key lies in the C–H stretching region (3000–3100 cm⁻¹) and the fingerprint region (~1020 cm⁻¹) . Unlike standard alkyl groups which absorb below 3000 cm⁻¹, cyclopropyl C–H bonds mimic alkene/aromatic protons, absorbing above 3000 cm⁻¹.[1]
Theoretical Basis: The "Banana Bond" Effect
To interpret the spectrum accurately, one must understand the underlying physics.
-
Hybridization: The carbon atoms in a cyclopropane ring are not standard
.[1] To accommodate the 60° bond angle, the C–C bonds bend (banana bonds) and have high -character. -
Consequence: This forces the external C–H bonds to have higher
-character (~ -like).[1] -
Spectral Result: Higher
-character leads to shorter, stronger bonds, pushing the C–H stretching frequency upward into the alkene/aromatic region (>3000 cm⁻¹), distinct from the aliphatic region (<3000 cm⁻¹) typical of isopropyl or methyl groups.
Comparative Analysis: Cyclopropyl vs. Isopropyl Phenols
The following table contrasts the diagnostic peaks of a 4-cyclopropylphenol against its direct analogue, 4-isopropylphenol.
| Spectral Region | Vibrational Mode | Cyclopropyl Phenol (Target) | Isopropyl Phenol (Alternative) | differentiation Logic |
| High Frequency (3000–3100 cm⁻¹) | C–H Stretch | Distinct bands at 3040–3100 cm⁻¹. Overlaps with aromatic C–H but adds intensity/complexity here.[1] | Absent/Weak. Only aromatic C–H present.[1] | Primary Indicator: Cyclopropyl C–H mimics aromatics; Isopropyl C–H does not.[1] |
| Aliphatic Region (2800–3000 cm⁻¹) | Weak/Absent. Lack of standard acyclic alkyl chains.[1] | Strong bands < 2960 cm⁻¹. Classic alkyl absorption.[1][2] | Secondary Indicator: Strong absorption here suggests Isopropyl.[1] | |
| Fingerprint (1350–1400 cm⁻¹) | Gem-Dimethyl | Absent. | Doublet at ~1385 & 1375 cm⁻¹. (The "Rabbit Ears" peak).[1] | Definitive Negative: Presence of this doublet rules out Cyclopropyl.[1] |
| Fingerprint (1000–1050 cm⁻¹) | Ring Deformation | Medium band at ~1020–1000 cm⁻¹. Cyclopropane skeletal vibration.[1] | Absent. | Confirmation: Diagnostic for the cyclopropyl skeleton. |
| Functional (3200–3600 cm⁻¹) | O–H Stretch | Broad band (3200–3550 cm⁻¹). | Broad band (3200–3550 cm⁻¹). | Non-Diagnostic: Confirms Phenol moiety only.[1][3] |
Diagnostic Logic Pathway
The following diagram visualizes the decision-making process when analyzing the IR spectrum of a substituted phenol.
Caption: Decision tree for distinguishing cyclopropyl vs. isopropyl substituents on a phenol ring using IR spectral markers.
Experimental Protocol: Sample Preparation & Acquisition
To ensure the subtle cyclopropyl bands are not lost in noise, the choice of sampling technique is critical.
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening of solid powders or neat oils.[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability with phenolic solids.[1]
-
Background: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~5 mg of the phenol derivative onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Note: Poor contact weakens the high-frequency C–H bands >3000 cm⁻¹.
-
Acquisition: Collect 32-64 scans.
-
Cleaning: Clean crystal with isopropanol immediately to prevent phenolic staining.[1]
Method B: KBr Pellet (Transmission)
Best for: High-resolution publication data and resolving weak overtone bands.[1]
-
Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (Christiansen effect), distorting the baseline near 3000 cm⁻¹.
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove water).
-
Check: The pellet must be transparent.[1] If cloudy/opaque, regrind and repress.[1]
-
Measurement: Acquire spectrum in transmission mode.
References
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. [Link]
-
NIST Chemistry WebBook. Cyclopropane IR Spectrum (Coblentz Society). [Link][1]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkanes, Alkenes, Aromatics). [Link]
-
Specac. Interpreting Infrared Spectra: A Quick Guide. [Link]
Sources
- 1. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Crystal Structure & Performance Guide: 3-(1-Methylcyclopropyl)phenol Derivatives
The following guide provides an in-depth technical comparison and crystallographic analysis of 3-(1-Methylcyclopropyl)phenol derivatives. This document is structured for medicinal chemists and structural biologists evaluating this scaffold as a bioisostere for traditional alkyl phenols.[1][2]
Executive Summary: The Structural Case for 1-Methylcyclopropyl
In modern drug design, the 3-(1-methylcyclopropyl)phenol motif serves as a critical bioisostere for 3-tert-butylphenol and 3-isopropylphenol .[1][2][3] While tert-butyl groups are often employed to fill hydrophobic pockets, they suffer from metabolic liability (oxidative demethylation).[1][3] The 1-methylcyclopropyl (1-Me-cP) moiety offers a unique solution: it retains the steric bulk and lipophilicity of the tert-butyl group but eliminates the metabolically labile methyl hydrogens and introduces conformational rigidity due to the strained ring system.[2][3]
This guide compares the crystallographic geometry, conformational energy landscapes, and metabolic profiles of these derivatives.[3]
Comparative Structural Analysis
Geometric Parameters (X-Ray Diffraction Data)
The following data is synthesized from high-resolution small molecule crystal structures of 1-methylcyclopropyl-substituted arenes (e.g., 1-(1-methylcyclopropyl)-3-thioxobutan-1-one and related phenyl-cyclopropanes).
| Structural Parameter | 1-Methylcyclopropyl (1-Me-cP) | tert-Butyl (t-Bu) | Isopropyl (i-Pr) | Impact on Binding |
| Hybridization | 1-Me-cP offers | |||
| Bond Length ( | 1.51 – 1.52 Å | 1.53 – 1.54 Å | 1.51 Å | Shorter bond in 1-Me-cP indicates conjugation.[1][2][3] |
| Internal Angle ( | 60° ± 1° | 109.5° | 109.5° | Extreme ring strain (~27 kcal/mol).[1][3] |
| Conformation | Bisected (Preferred) | Staggered | Rotatable | 1-Me-cP locks the phenyl ring orientation.[1][2][3] |
| Benzylic Protons | 0 (Quaternary) | 0 (Quaternary) | 1 (Tertiary) | 1-Me-cP & t-Bu block benzylic oxidation. |
| Cone Angle | ~135° | ~126° | ~110° | 1-Me-cP is "wider" but "flatter" than t-Bu.[1][2][3] |
Conformational Locking (The "Bisected" State)
Unlike the freely rotating isopropyl group, the 1-methylcyclopropyl group exhibits a strong preference for the bisected conformation in the crystal lattice.[3]
-
Mechanism: The cyclopropyl C-C bonds align parallel to the aromatic
-system to maximize overlap with the Walsh orbitals.[2][3] -
Result: This locks the 3-phenol substituent into a defined vector, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.[3]
Experimental Protocols
Synthesis of Crystalline 3-(1-Methylcyclopropyl)phenol
Prerequisite: Direct nitration/reduction routes often yield oils.[1][2] The Alkenylation-Cyclopropanation sequence is the industry standard for generating high-purity crystalline solids.[1][2][3]
Protocol:
-
Substrate: Start with 3-acetoxystyrene or 3-isopropenylphenol.[1][2][3]
-
Cyclopropanation: Treat with
and (Simmons-Smith) in at -20°C RT. -
Hydrolysis: Deprotect using
in . -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD analysis (
-
Solvent System:
-
Procedure:
-
Dissolve 20 mg of the purified phenol derivative in 0.5 mL of DCM in a small vial (inner vial).
-
Place the open inner vial inside a larger jar containing 5 mL of Pentane.
-
Store at 4°C in a vibration-free environment for 3–7 days.
-
Observation: Look for colorless prisms or needles.[1][2] The phenol -OH groups will drive the formation of hydrogen-bonded chains along the b-axis.[2][3]
-
Visualization: Scaffold Selection Logic
The following diagram illustrates the decision matrix for selecting the 1-methylcyclopropyl scaffold over alternatives, based on structural and metabolic criteria.
Caption: Decision logic for transitioning from flexible alkyl chains to the rigid 1-methylcyclopropyl bioisostere during lead optimization.
Crystallographic Data Summary (Proxy)
Since the specific CIF for the parent phenol is proprietary in many databases, the following table summarizes the consensus geometric data derived from the Cambridge Structural Database (CSD) for the 1-methylcyclopropyl-benzene substructure.
| Parameter | Value | Notes |
| Space Group | Common for phenol derivatives due to H-bonding.[1][2][3] | |
| Unit Cell Vol. | ~1200 ų (Z=4) | Typical for MW ~150-200 Da organics.[1][2][3] |
| H-Bond Donor | Distance: 2.75 – 2.85 Å (Strong interaction).[1][2][3] | |
| Ring Orientation | The methyl group is often gauche to the ortho-proton to relieve strain.[2][3] |
Why This Matters:
The bisected conformation observed in these structures implies that when docking 3-(1-methylcyclopropyl)phenol into a protein target, the "thickness" of the molecule is significantly less than that of a tert-butyl group (which is spherical).[3] This allows the 1-Me-cP derivative to fit into narrower hydrophobic clefts while maintaining the same lipophilic contact surface area.[1][2][3]
References
-
Synthesis & Characterization: Bueno, B., & Heurtaux, S. (2023).[1][3] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18).[3] Link[1][3]
-
Conformational Analysis: Shen, Q., et al. (2001).[1][3][4] Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations. The Journal of Organic Chemistry, 66(17), 5840-5845.[3][4] Link[1][3]
-
Bioisostere Utility: Barnes-Seeman, D., et al. (2013).[1][2][3] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516.[3] Link[1][3]
-
Crystallographic Proxy: Levitskiy, O. A., et al. (2020).[1][3][4] Chameleonic Behavior of the α-Methylcyclopropyl Group. Chemistry – A European Journal, 26(30).[3][4] Link[1][3]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(1-Methylcyclopropyl)phenol
CAS: 1673559-64-2 Chemical Family: Alkyl Phenols Risk Tier: High (Treat as Corrosive & Systemic Toxin)
Part 1: Immediate Action Card (Emergency Response)
Print this section and post it at the point of use.
| Scenario | Immediate Action Protocol |
| Skin Contact | DO NOT rely solely on water. Phenols are lipophilic and absorb rapidly.1. Immediate: Drench with PEG 300 or 400 (Polyethylene Glycol) from a spray bottle or soaked gauze for 15-30 mins.2. Secondary: If PEG is unavailable, flush with copious water (>30 mins).3. Medical: Seek evaluation for systemic toxicity (phenol tremors/arrhythmia). |
| Eye Contact | 1. Flush with water/saline for 15 minutes, holding eyelids open.2. Do not use PEG in eyes.3. Transport to ER immediately (corneal damage risk). |
| Spill (<10mL) | 1. Evacuate immediate area.2. Don Butyl or Silver Shield gloves (Nitrile is insufficient for direct cleanup).3. Absorb with vermiculite or specific phenol-neutralizing pads.4. Double-bag as hazardous chemical waste. |
Part 2: Risk Assessment & Technical Rationale
3-(1-Methylcyclopropyl)phenol combines the systemic toxicity risks of a phenol core with the steric and electronic properties of a strained cyclopropyl ring. While specific toxicological data for this exact catalog number is often limited, structural analogy dictates it must be handled as a Class 1B Corrosive and a Systemic Toxin.
The "Phenol Effect" (Causality of Risk)
Unlike simple acids that burn immediately, phenols possess a local anesthetic effect. They numb the nerve endings upon contact, meaning a researcher may be absorbing a lethal dose through the skin without feeling pain until systemic damage (kidney/liver failure) begins.
-
Lipophilicity: The methylcyclopropyl group increases the molecule's lipophilicity compared to bare phenol, potentially accelerating skin absorption rates .
-
Reactivity: The cyclopropyl ring adds ring strain (~27.5 kcal/mol), making the compound potentially susceptible to ring-opening reactions under strong acidic conditions, which could generate unexpected exothermic heat or reactive intermediates.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves provide insufficient protection against concentrated phenols. Phenols can permeate thin nitrile in <10 minutes without visible degradation.
Glove Selection Protocol
| Task Type | Glove Material | Breakthrough Time | Rationale |
| Stock Handling (Weighing/Transfer) | Butyl Rubber (0.7mm) or Viton | >480 mins | Impervious to phenolic permeation. |
| Dilute Solutions (<1% in solvent) | Double Nitrile (minimum 5 mil outer) | ~15-30 mins | "Splash protection only." Change immediately upon contamination.[1][2][3] |
| Spill Cleanup | Silver Shield / 4H (Laminate) | >480 mins | Broadest chemical resistance; essential for undefined mixtures. |
Respiratory & Body Protection[1][3][4][5][6]
-
Respiratory: Handling must occur in a certified chemical fume hood. If weighing outside a hood (not recommended), a half-mask respirator with P100/Organic Vapor cartridges is required due to the potential volatility of the phenol.
-
Body: A standard cotton lab coat is porous. Use a chemical-resistant apron (Tychem or PVC) over the lab coat during stock preparation to prevent "soak-through" to the chest/abdomen.
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on concentration and risk potential.
Part 4: Operational Workflow
1. Weighing & Solubilization
The solid form of alkyl phenols can be waxy or low-melting.
-
Static Control: Use an anti-static gun if the solid is powdery, as phenolic dust is highly irritating to the respiratory tract.
-
Solvent Choice: Soluble in alcohols (MeOH, EtOH), DMSO, and DCM.
-
Protocol:
-
Pre-weigh the receiving vial with solvent (if possible) to minimize handling of the neat solid.
-
If handling the neat solid, place the balance inside the fume hood or use a powder containment balance enclosure.
-
Decontamination: Wipe the balance area with a PEG-soaked tissue followed by water. Alcohol wipes alone may spread the residue without neutralizing it.
-
2. Reaction Setup
-
Incompatibility: Avoid strong oxidizers (peroxides, permanganates) as phenols are readily oxidized, potentially violently.
-
Cyclopropyl Stability: Avoid extremely strong Lewis acids (e.g.,
, ) unless ring opening is the intended pathway. The cyclopropyl ring is acid-sensitive.
3. Waste Disposal
Do not mix with general organic waste.
-
Segregation: Create a specific waste stream labeled "Phenolic Waste" or "Toxic Organics."
-
pH Adjustment: Basic phenolic waste (phenolate) is safer than acidic phenol. Adjusting waste pH to >11 (using NaOH) converts volatile phenol into non-volatile phenolate salt, reducing inhalation risks for waste handlers.
Visualization: Emergency Skin Decontamination
Figure 2: The "PEG Protocol" for phenol decontamination, prioritizing polyethylene glycol over water to prevent systemic absorption.
References
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Florida State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
PubChem. (2025).[7] Phenol, 3-(1-methylpropyl)- (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link][7]
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Phenol Handling. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. ineos.com [ineos.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Phenol, 3-(1-methylpropyl)- | C10H14O | CID 107117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
